1-Iodopropane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015653 | |
| Record name | 1-Iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.1 [mmHg] | |
| Record name | Propyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26914-02-3, 107-08-4 | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND3629KE2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Iodopropane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visualizations to support laboratory applications.
Physical Properties
This compound is a colorless to light yellow liquid that is sensitive to light.[1][2] It is an alkyl halide with moderate volatility.[1] The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇I | [3][4] |
| Molecular Weight | 169.99 g/mol | [3][4] |
| Appearance | Clear, colorless to yellow liquid | [1][4] |
| Density | 1.743 g/mL at 25 °C | [1][5] |
| Boiling Point | 101-102 °C | [1][5] |
| Melting Point | -101 °C | [5] |
| Solubility in Water | 1.1 g/L | [4] |
| Refractive Index (n²⁰/D) | 1.504 | [4][5] |
| Vapor Pressure | 43 mmHg at 25 °C | [3][5] |
Chemical Properties
The chemical behavior of this compound is primarily dictated by the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making this compound a highly effective alkylating agent in nucleophilic substitution reactions.[1]
Reactivity and Stability:
-
Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The iodine atom is displaced, and the propyl group is introduced into the target molecule.[1][2]
-
Light Sensitivity: The compound can discolor upon exposure to light, a common characteristic of organic halides.[1][4] It is often stored with a stabilizer, such as copper.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2][4] Under alkaline conditions, it can undergo elimination reactions.[2]
-
Stability: this compound is stable under normal conditions but can decompose upon exposure to heat and light.[2]
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research. Below are representative protocols for the determination of boiling point, density, and for a typical nucleophilic substitution reaction.
Determination of Boiling Point (Micro-reflux method)
This method is suitable for small sample volumes.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Stir plate and stir bar (optional, for oil bath)
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube.
-
Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into a heating block or an oil bath. The liquid level in the test tube should be below the level of the heating medium.
-
Heat the apparatus gently.
-
Observe the capillary tube. A slow stream of bubbles will initially emerge as the air inside expands.
-
As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Record the temperature when this rapid stream of bubbles is observed. This is the boiling point.
-
Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube upon cooling can also be taken as the boiling point.
Determination of Density
Apparatus:
-
Pycnometer or a graduated cylinder (10 mL)
-
Analytical balance
Procedure:
-
Ensure the pycnometer or graduated cylinder is clean and dry.
-
Measure and record the mass of the empty container.
-
Fill the container with a known volume of this compound (e.g., 5 mL).
-
Measure and record the mass of the container with the this compound.
-
Calculate the mass of the this compound by subtracting the mass of the empty container.
-
Calculate the density using the formula: Density = Mass / Volume.
Nucleophilic Substitution: Synthesis of Propyl Phenyl Ether (Williamson Ether Synthesis)
This protocol illustrates a typical Sₙ2 reaction using this compound.
Materials:
-
Sodium hydroxide (B78521)
-
This compound
-
Ethanol (B145695) (as solvent)
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve a known amount of phenol in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide nucleophile.
-
Add a stoichiometric amount of this compound to the flask.
-
Heat the mixture under reflux for a specified period (e.g., 1-2 hours).
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether) using a separatory funnel.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting propyl phenyl ether by distillation.
Conclusion
This compound is a versatile reagent in organic synthesis, primarily due to the excellent leaving group ability of the iodide atom. Its physical properties are well-characterized, and its reactivity in nucleophilic substitution reactions is predictable and reliable. A thorough understanding of its properties and the appropriate experimental procedures is essential for its safe and effective use in research and development. This guide provides the foundational information required by professionals in the field to utilize this compound in their synthetic endeavors.
References
A Comprehensive Technical Guide to 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-iodopropane, a versatile reagent in organic synthesis. It covers its fundamental properties, synthesis, applications, and key experimental protocols, offering valuable insights for professionals in research and drug development.
Core Properties of this compound
This compound, also known as n-propyl iodide, is a colorless to light-yellow liquid organoiodine compound.[1][2] Its utility in chemical synthesis is largely dictated by the carbon-iodine bond, where iodine acts as an excellent leaving group in nucleophilic substitution reactions.[3] This characteristic makes it a valuable alkylating agent for introducing the n-propyl group into various molecular scaffolds.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 107-08-4 |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol |
| Appearance | Colorless to light-yellow liquid[1][2] |
| Density | 1.743 g/mL at 25 °C[3] |
| Boiling Point | 101-102 °C[3] |
| Melting Point | -101 °C |
| Solubility | Insoluble in water; soluble in chloroform, ether, and ethanol[1] |
| Refractive Index | n20/D 1.504 |
Synthesis and Reactions
This compound is a valuable intermediate in various chemical transformations. Its synthesis and subsequent reactions are fundamental to its application in research and development.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of n-propyl alcohol with iodine and red phosphorus. This method is a standard procedure for the preparation of alkyl iodides from their corresponding alcohols.
Caption: Synthesis of this compound from n-Propanol.
Key Applications in Organic Synthesis
This compound is widely employed as an alkylating agent in organic synthesis and medicinal chemistry.[1] Its primary function is to introduce a propyl group onto various nucleophiles. Common applications include:
-
N-Alkylation: Reaction with amines, amides, and nitrogen-containing heterocycles. For instance, it can be used for the alkylation of pyrrole (B145914) with its potassium salt to form 1-n-propylpyrrole.[4]
-
O-Alkylation: Synthesis of propyl ethers from alcohols and phenols.
-
C-Alkylation: Formation of carbon-carbon bonds by reacting with carbanions, such as those derived from malonic esters or Grignard reagents.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful experimentation. The following sections provide protocols for the synthesis and a common application of this compound.
Synthesis of this compound from Propan-1-ol (Finkelstein Reaction)
This two-step procedure involves the conversion of propan-1-ol to 1-bromopropane (B46711), followed by a halide exchange reaction to yield this compound.
Step 1: Synthesis of 1-Bromopropane from Propan-1-ol
-
To propan-1-ol, add hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid.
-
Heat the mixture under reflux.
-
After the reaction is complete, allow the mixture to cool.
-
Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the crude 1-bromopropane over an anhydrous drying agent (e.g., anhydrous calcium chloride).
-
Purify the product by distillation.
Step 2: Synthesis of this compound from 1-Bromopropane (Finkelstein Reaction)
-
Dissolve the purified 1-bromopropane in dry acetone (B3395972).
-
Add a stoichiometric amount of sodium iodide (NaI).
-
Heat the mixture under reflux. Sodium bromide, which is insoluble in acetone, will precipitate out, driving the reaction to completion.
-
After the reaction is complete, cool the mixture and filter off the precipitated sodium bromide.
-
Remove the acetone from the filtrate by distillation.
-
The remaining liquid is crude this compound, which can be further purified by distillation.
References
1-Iodopropane structure and bonding characteristics
An In-depth Technical Guide on the Structure and Bonding Characteristics of 1-Iodopropane
Introduction
This compound (n-propyl iodide), with the chemical formula C₃H₇I, is a colorless, flammable liquid organic compound.[1][2] It belongs to the alkyl halide family and is characterized by a propane (B168953) backbone with an iodine atom substituted at a terminal carbon. This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, spectroscopic signature, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. Its utility as a solvent and an alkylating agent in organic synthesis stems directly from the properties of the carbon-iodine bond.[3][4]
Molecular Structure and Geometry
The structure of this compound consists of a three-carbon chain with an iodine atom attached to one of the primary carbons. The carbon atoms in the propyl chain exhibit sp³ hybridization, resulting in a tetrahedral geometry around each carbon atom.[5] The molecule is not rigid; there is free rotation around the carbon-carbon single bonds.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Ball-and-stick model of this compound.
Quantitative Structural Data
The key structural parameters for this compound are summarized in the table below. The C-I bond is notably long and weak compared to other carbon-halogen bonds, which is a critical factor in its reactivity.[6]
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃H₇I | [1][7] |
| Molecular Weight | 169.99 g/mol | [7][8] |
| C-I Bond Length | 2.14 Å | [6] |
| C-C Bond Length (avg.) | ~1.54 Å | (Typical sp³-sp³) |
| C-H Bond Length (avg.) | ~1.09 Å | (Typical sp³-s) |
| C-C-C Bond Angle | ~109.5° | (Idealized sp³) |
| H-C-H Bond Angle | ~109.5° | (Idealized sp³) |
| C-C-I Bond Angle | ~109.5° | (Idealized sp³) |
Bonding Characteristics
The bonding in this compound is primarily covalent. The carbon framework consists of strong, nonpolar C-C and relatively nonpolar C-H sigma bonds. The defining feature of the molecule is the carbon-iodine bond.
The Carbon-Iodine (C-I) Bond
The C-I bond is highly significant to the molecule's overall properties. Iodine is more electronegative than carbon, but only slightly, leading to a polar covalent bond with a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the iodine atom. This polarity makes the carbon atom susceptible to attack by nucleophiles.[9]
The C-I bond is the weakest of the carbon-halogen bonds due to the large atomic radius of iodine, which results in poor orbital overlap with carbon.[6] This weakness means that the iodide ion is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly reactive alkylating agent.[4][6]
Dipole Moment
The polarity of the C-I bond, combined with the overall molecular geometry, results in a net molecular dipole moment. This permanent dipole leads to dipole-dipole interactions between this compound molecules, influencing its physical properties such as boiling point.
| Property | Value | Reference(s) |
| Dipole Moment | 2.01 - 2.04 Debye | [10][11] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by vibrations of its constituent bonds. The most diagnostic absorption is the C-I stretching vibration, which appears at a low frequency due to the heavy mass of the iodine atom.
| Vibration | Wavenumber (cm⁻¹) | Reference(s) |
| C-H (sp³) Stretch | 2845 - 2975 | [6][12] |
| C-H Bend/Deformation | 1370 - 1470 | [12] |
| C-I Stretch | 500 - 600 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound shows three distinct signals, corresponding to the three chemically non-equivalent sets of protons on the propyl chain. The integration ratio of these signals is 3:2:2.[13]
-
CH₃ group (a): A triplet, due to coupling with the adjacent CH₂ group.
-
Internal CH₂ group (b): A sextet, due to coupling with both the CH₃ and the other CH₂ group.
-
CH₂-I group (c): A triplet, due to coupling with the internal CH₂ group.
The electronegative iodine atom deshields the adjacent protons (c), causing their signal to appear furthest downfield.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |
| -CH₃ | ~1.0 | Triplet (t) |
| -CH₂- | ~1.8 | Sextet (sxt) |
| -CH₂I | ~3.2 | Triplet (t) |
| (Note: Exact chemical shifts can vary depending on the solvent and spectrometer.) |
Mass Spectrometry (MS)
In mass spectrometry, this compound undergoes ionization to produce a molecular ion peak. The fragmentation pattern provides further structural information.
| Ion Fragment | m/z Value | Description | Reference(s) |
| [CH₃CH₂CH₂I]⁺ | 170 | Molecular Ion (M⁺) | [14] |
| [CH₂CH₂I]⁺ or [CH₃CHI]⁺ | 127 | Loss of C₃H₇ | [14] |
| [CH₃CH₂CH₂]⁺ | 43 | Loss of I | [14] |
Reactivity and Applications
This compound's reactivity is dominated by the C-I bond. The iodine atom serves as an excellent leaving group, making the compound a valuable substrate for Sₙ2 reactions.[6] It is widely used in organic synthesis to introduce a propyl group onto various nucleophiles such as amines, alkoxides, and thiolates. Under strongly basic conditions, it can also undergo E2 elimination to form propene.[6]
The following diagram illustrates a typical Sₙ2 reaction involving this compound.
Caption: Generalized Sₙ2 reaction pathway for this compound.
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
This protocol describes the synthesis of this compound from 1-chloropropane (B146392) or 1-bromopropane (B46711) using the Finkelstein reaction, a halide exchange process.[15][16]
Materials and Equipment:
-
1-chloropropane (or 1-bromopropane)
-
Sodium iodide (NaI), anhydrous
-
Acetone (B3395972), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. The typical molar ratio is a slight excess of NaI (e.g., 1.5 equivalents) relative to the alkyl halide.
-
Addition of Alkyl Halide: Add 1-chloropropane (1.0 eq.) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven by the precipitation of NaCl (or NaBr) in acetone. Monitor the reaction progress (typically several hours).
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated sodium halide.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator or simple distillation.
-
Purification: Transfer the remaining liquid to a separatory funnel. Wash with an equal volume of water, followed by a wash with 5% aqueous sodium thiosulfate (B1220275) to remove any residual iodine color, and finally wash with brine.
-
Drying and Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and purify the this compound by fractional distillation, collecting the fraction boiling at 101-103 °C.[2]
Characterization by NMR Spectroscopy
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare a sample by dissolving approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm. Analyze the chemical shifts, integration ratios, and splitting patterns to confirm the structure.[13]
Summary of Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 107-08-4 | [7][17] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Density | 1.743 g/mL at 25 °C | [3][4][17] |
| Melting Point | -101 °C | [2][17] |
| Boiling Point | 101-102 °C | [3][4][17] |
| Solubility in Water | 0.11 g / 100 g at 20 °C (Slightly soluble) | [6] |
| Refractive Index (n²⁰/D) | 1.504 | [3][17] |
| Vapor Pressure | 43 mmHg at 25 °C | [17] |
References
- 1. This compound (100ml) this compound (100ml) this compound [why.gr]
- 2. n-Propyl iodide - Wikipedia [en.wikipedia.org]
- 3. This compound | 107-08-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chegg.com [chegg.com]
- 6. Buy this compound | 26914-02-3 [smolecule.com]
- 7. This compound | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propane, 1-iodo- [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound [stenutz.eu]
- 11. This compound [openmopac.net]
- 12. infrared spectrum of this compound C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1H proton nmr spectrum of this compound C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mass spectrum of this compound C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
- 16. vedantu.com [vedantu.com]
- 17. 1-ヨードプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility of 1-Iodopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-iodopropane in various organic solvents. The information is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development who utilize this compound as a reagent or solvent.
Introduction to this compound
This compound (CH₃CH₂CH₂I), also known as n-propyl iodide, is a colorless to light-yellow liquid with a characteristic pungent odor.[1][2] It is an important alkylating agent in organic synthesis due to the reactivity of the carbon-iodine bond, where iodine serves as an excellent leaving group.[2] Understanding its solubility in different organic solvents is crucial for its effective use in various chemical reactions and processes, including reaction kinetics, purification, and formulation development.
Qualitative and Quantitative Solubility of this compound
Based on available data, this compound is generally miscible with a wide range of common organic solvents.[1][3] This high degree of solubility is attributed to the principle of "like dissolves like," where the intermolecular forces of this compound are compatible with those of many organic liquids.[4] The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[4] While many sources describe this compound as "soluble" or "miscible" in solvents like ethanol, ether, and chloroform, specific quantitative data is not always readily available in comprehensive databases.[1][3]
The following tables summarize the known solubility characteristics of this compound. Where specific quantitative data is not available, the qualitative description is provided.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data ( g/100g of solvent) | Temperature (°C) |
| Alcohols | Methanol | Miscible | Data not available | - |
| Ethanol | Soluble[1] | Data not available | - | |
| Propanol | Miscible | Data not available | - | |
| Butanol | Miscible | Data not available | - | |
| Ethers | Diethyl Ether | Soluble[1] | Data not available | - |
| Tetrahydrofuran (THF) | Miscible | Data not available | - | |
| Ketones | Acetone | Miscible | Data not available | - |
| Methyl Ethyl Ketone (MEK) | Miscible | Data not available | - | |
| Esters | Ethyl Acetate | Miscible | Data not available | - |
| Aromatic Hydrocarbons | Benzene | Miscible | Data not available | - |
| Toluene | Miscible | Data not available | - | |
| Aliphatic Hydrocarbons | Hexane | Miscible | Data not available | - |
| Cyclohexane | Miscible | Data not available | - | |
| Halogenated Solvents | Chloroform | Soluble | Data not available | - |
| Dichloromethane | Miscible | Data not available | - | |
| Carbon Tetrachloride | Miscible | Data not available | - | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Miscible | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | Miscible | Data not available | - |
Table 2: Solubility of this compound in Water
| Solvent | Qualitative Solubility | Quantitative Data (g/L) | Temperature (°C) |
| Water | Slightly soluble[5] | 1.1[6][7] | 25 |
Factors Influencing the Solubility of this compound
The solubility of this compound in an organic solvent is governed by a combination of physical and chemical factors. A conceptual overview of these factors is presented in the diagram below.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
The quantitative determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be achieved through various experimental protocols. The following is a generalized methodology based on the principle of reaching equilibrium followed by quantitative analysis.
Shake-Flask Method for Liquid-Liquid Systems
This method is a common approach to determine the solubility of a substance in a solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Thermostatically controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore).
-
Volumetric glassware
-
Analytical balance
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. These will be used to create a calibration curve.
-
The concentration range of the standards should bracket the expected solubility of this compound.
-
-
Sample Preparation:
-
In a series of vials, add a known volume or weight of the organic solvent.
-
Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound is necessary to ensure that the solvent is saturated.
-
Securely seal the vials to prevent the evaporation of the volatile components.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration in the solvent phase remains constant). A typical equilibration time can range from 24 to 72 hours.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow for the separation of the two liquid phases.
-
If the phases do not separate cleanly, centrifugation at the same temperature can be employed to facilitate separation.
-
-
Sampling and Analysis:
-
Carefully extract an aliquot of the saturated solvent phase, being cautious not to disturb the undissolved this compound layer.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC). The GC is well-suited for separating and quantifying volatile organic compounds like this compound.
-
The concentration of this compound in the saturated solvent is determined by comparing the peak area from the sample to the calibration curve.
-
-
Data Reporting:
-
The solubility is typically reported in units such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction, or molarity (mol/L) at the specified temperature.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound exhibits broad miscibility with a variety of common organic solvents, a property that is fundamental to its utility in synthetic chemistry. While precise quantitative solubility data across a wide temperature range for all solvents is not exhaustively documented in publicly available literature, the established principles of intermolecular forces provide a strong basis for predicting its behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be employed to generate reliable data. This technical guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and process optimization when working with this compound.
References
- 1. Liquid/liquid equilibria | Grav [wolf.chemie.uni-mainz.de]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Experimental Data of Fluid Phase Equilibria- Correlation and Prediction Models: A Review [mdpi.com]
- 5. path.web.ua.pt [path.web.ua.pt]
- 6. researchgate.net [researchgate.net]
- 7. Activity coefficient - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Physical Properties of 1-Iodopropane
This technical guide provides a comprehensive overview of the boiling point and density of 1-iodopropane, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details experimental methodologies for property determination, and includes a visualization of the structure-property relationships.
Physical Properties of this compound
This compound (also known as n-propyl iodide) is a colorless liquid that may discolor when exposed to air and light.[1][2] It is an important alkylating agent and intermediate in various organic syntheses, including the manufacturing of pharmaceuticals. A thorough understanding of its physical properties is crucial for its application and for the design of chemical processes.
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Boiling Point | 101-102 °C | at 1013 mbar (standard atmospheric pressure)[3][4][5] |
| 103 °C | at 1013 mbar[6] | |
| Density | 1.743 g/mL | at 25 °C[2][3] |
| 1.7780 g/mL (1778.0 kg·m⁻³) | at 0 °C | |
| 1.6918 g/mL (1691.8 kg·m⁻³) | at 50 °C | |
| Molar Mass | 169.99 g/mol | |
| Melting Point | -101 °C | |
| Vapor Pressure | 43 mmHg | at 25 °C[3] |
| Refractive Index | 1.504 | at 20 °C (n20/D)[3][4][5] |
Experimental Protocols
Accurate determination of the physical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring its boiling point and density.
This method, also known as the Thiele tube method, is a common and efficient way to determine the boiling point of a small quantity of liquid.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is then placed in a Thiele tube filled with a heating bath fluid, such as mineral oil.
-
The Thiele tube is heated gently and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
To confirm the boiling point, the heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is noted. This temperature should be very close to the boiling point.
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of the volume of a liquid.
Materials:
-
Pycnometer (e.g., 50 cm³)
-
Analytical balance (precision of ±0.0001 g)
-
Thermostatic bath
-
Sample of this compound
-
Distilled water (for calibration)
-
Traveling microscope (for precise level reading)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
The water level is adjusted precisely to the calibration mark on the capillary, and the mass of the pycnometer filled with water is measured. This allows for the calculation of the exact volume of the pycnometer at that temperature.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is again brought to the desired temperature in the thermostatic bath.
-
The level of this compound is adjusted to the calibration mark, and the total mass is measured.
-
The density of this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Structure-Property Relationships
The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates the key relationships between the structural features of the molecule and its boiling point and density.
Caption: Relationship between this compound's structure and its physical properties.
The relatively high boiling point of this compound compared to propane (B168953) is a result of stronger intermolecular van der Waals forces. These forces are enhanced by the molecule's larger size and greater number of electrons due to the presence of the iodine atom, as well as dipole-dipole interactions arising from the polar carbon-iodine bond. The high density of this compound is primarily attributed to the high atomic mass of the iodine atom, which significantly increases the overall molecular mass without a proportional increase in molecular volume.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Reactivity of 1-Iodopropane with Common Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1-iodopropane with a range of common nucleophiles. This compound, a primary alkyl halide, is a versatile substrate in organic synthesis, primarily undergoing bimolecular nucleophilic substitution (SN2) reactions. This document details the kinetics, mechanisms, and experimental protocols for these reactions, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Core Principles of this compound Reactivity
As a primary alkyl halide, this compound's reactions with nucleophiles are dominated by the SN2 mechanism . This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2][3]
Several factors influence the rate of SN2 reactions involving this compound:
-
The Nucleophile: Stronger nucleophiles lead to faster reaction rates. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent.[4]
-
The Leaving Group: Iodide is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting iodide anion. This makes this compound more reactive than other 1-halopropanes.[5]
-
The Solvent: Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively free to attack the substrate.[4] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[4]
-
Steric Hindrance: As a primary alkyl halide, this compound has minimal steric hindrance at the reaction center, which favors the backside attack characteristic of the SN2 mechanism.[1]
Quantitative Kinetic Data
| Nucleophile | Formula | Product | Relative Reactivity (Qualitative) |
| Hydroxide (B78521) | OH⁻ | Propan-1-ol | High |
| Cyanide | CN⁻ | Butanenitrile | High |
| Azide (B81097) | N₃⁻ | 1-Azidopropane (B1337692) | High |
| Thiocyanate | SCN⁻ | Propyl thiocyanate | High |
| Acetate (B1210297) | CH₃COO⁻ | Propyl acetate | Moderate |
| Ammonia | NH₃ | Propylamine | Moderate |
| Pyridine (B92270) | C₅H₅N | N-propylpyridinium iodide | Moderate |
| Phenoxide | C₆H₅O⁻ | Phenyl propyl ether | Moderate |
| Dimethylamine | (CH₃)₂NH | N,N-Dimethylpropylamine | High |
Note: Relative reactivity is a general trend and can be influenced by specific reaction conditions.
Reaction Mechanisms and Signaling Pathways
The fundamental mechanism for the reaction of this compound with common nucleophiles is the SN2 pathway. The following diagrams illustrate this general mechanism and a logical workflow for predicting the outcome of such reactions.
Caption: General SN2 reaction mechanism of this compound.
Caption: A typical experimental workflow for SN2 reactions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the reaction of this compound with a selection of common nucleophiles.
Reaction with Sodium Azide
Objective: To synthesize 1-azidopropane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and sodium azide (1.2 eq).
-
Add anhydrous acetone to the flask to dissolve the reactants.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium iodide.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude 1-azidopropane can be purified by distillation.
Reaction with Sodium Phenoxide
Objective: To synthesize phenyl propyl ether.[2][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.[2]
-
Add a solution of sodium hydroxide (1.1 eq) in water to form sodium phenoxide.[2]
-
Stir the mixture at room temperature for 15 minutes.[2]
-
Add this compound (1.2 eq) to the reaction mixture.[2]
-
Heat the mixture to reflux (approximately 80°C) for 4-6 hours.[2]
-
After cooling, remove the ethanol under reduced pressure.[2]
-
Add water to the residue and extract the product with diethyl ether.[2]
-
Wash the combined organic layers with 10% aqueous NaOH and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[2]
-
Purify the phenyl propyl ether by distillation.[2]
Reaction with Sodium Acetate
Objective: To synthesize propyl acetate.[5][7]
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Combine this compound (1.0 eq) and sodium acetate (1.5 eq) in a round-bottom flask.
-
Add DMF as the solvent.
-
Heat the mixture with stirring at 80-100°C for several hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting propyl acetate by fractional distillation.[7]
Reaction with Pyridine
Objective: To synthesize N-propylpyridinium iodide.
Materials:
-
This compound
-
Pyridine
-
Diethyl ether
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile (B52724) or use no solvent if the reaction proceeds readily.
-
Add pyridine (1.1 eq) to the flask.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Continue stirring for several hours or until a precipitate of N-propylpyridinium iodide forms.
-
If a precipitate forms, collect it by filtration.
-
Wash the solid product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the N-propylpyridinium iodide product under vacuum.
Conclusion
This compound is a highly reactive primary alkyl halide that readily undergoes SN2 reactions with a wide variety of nucleophiles. The high reactivity is attributed to the excellent leaving group ability of the iodide ion and the minimal steric hindrance at the primary carbon center. By carefully selecting the nucleophile, solvent, and reaction conditions, a diverse range of propyl-substituted compounds can be synthesized efficiently. The experimental protocols provided in this guide offer a starting point for laboratory synthesis, and the principles discussed can be applied to predict and control the reactivity of this compound in various synthetic applications.
References
A Comprehensive Technical Guide to the Safe Handling and Use of 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safe handling, storage, and use of 1-Iodopropane (n-propyl iodide), a common alkylating agent in organic synthesis. Due to its hazardous properties, a thorough understanding of safety protocols is critical for all personnel working with this chemical.
Chemical and Physical Properties
This compound is a colorless to yellow liquid that is denser than water and has moderate volatility.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 107-08-4[3] |
| Molecular Formula | C3H7I[4] |
| Molecular Weight | 169.99 g/mol [5] |
| Appearance | Colorless to yellowish liquid[1][5] |
| Boiling Point | 101-102°C[1] |
| Density | 1.743 g/mL at 25°C[1] |
| Vapor Pressure | 43.1 mmHg[5] |
| Flash Point | 37.8 - 93.3 °C (100 - 200 °F)[6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, harmful if inhaled or swallowed, and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[5][7]
| Hazard Class | GHS Classification |
| Pictograms | |
| Signal Word | Warning [5][7] |
| Hazard Statements | H226: Flammable liquid and vapor.[5] H302/H332: Harmful if swallowed or if inhaled.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] H412: Harmful to aquatic life with long lasting effects.[6][8] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][9] P261: Avoid breathing vapors/spray.[6][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6][9] |
Toxicology and Health Effects
Exposure to this compound can cause a range of adverse health effects. Symptoms of overexposure may include a burning sensation, coughing, shortness of breath, headache, nausea, and vomiting.[4]
| Route of Exposure | Organism | Toxicity Value |
| Oral | Mouse | LD50: > 1,800 mg/kg[8] |
| Inhalation | Rat | LD50: 73,000 mg/m³/30-min[6] |
Long-term Exposure: this compound is suspected of causing genetic defects and cancer.[8]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[6][11]
-
Avoid contact with skin and eyes and avoid inhaling vapors.[4][9]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][4][9]
-
All equipment used when handling the product must be grounded.[12]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][7][9]
-
Protect from direct sunlight as the material is light-sensitive and can discolor.[1][6][7] It can be stabilized with a copper chip or silver wool.[2][7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][12]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The hierarchy of controls should always be considered, with PPE as the final line of defense.
Caption: Hierarchy of safety controls for handling hazardous chemicals.
-
Eye/Face Protection: Wear chemical safety glasses with side shields or a face shield.[4][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Flame-retardant antistatic protective clothing is recommended.[4][6][10]
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[4]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][6] Seek medical attention.[4]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Specific Hazards: The vapors are heavier than air and can form explosive mixtures with air.[5][6][12] Containers may explode when heated.[5][12] Hazardous combustion products include carbon oxides and hydrogen iodide.[4][6]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][6][7]
Experimental Protocols
Protocol 1: Accidental Spill Cleanup Methodology
This protocol outlines the steps for managing a small-scale spill of this compound in a laboratory setting.
-
Evacuate and Isolate: Immediately alert personnel in the area and evacuate the immediate vicinity. Isolate the spill area.[4][12]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces) from the area.[4][9][12]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[4][7]
-
Contain Spill: Prevent further leakage if it is safe to do so.[4] Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[7] Do not use combustible materials like sawdust.[7]
-
Absorb and Collect: Carefully absorb the spilled material. Collect the material and place it into a suitable, closed container for chemical waste disposal.[6][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste according to local, state, and federal regulations.[9]
Protocol 2: General Workflow for a Nucleophilic Substitution Reaction
This diagram illustrates a typical experimental workflow for a reaction involving this compound as an alkylating agent.
Caption: General workflow for a synthetic reaction using this compound.
Disposal Considerations
Do not let the product enter drains.[4][6] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4] Dispose of contaminated packaging and materials in the same manner as the product itself, in accordance with all applicable regulations.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#: 0107-08-04 | N-propyl Iodide | Iofina [iofina.com]
- 3. fishersci.com [fishersci.com]
- 4. omkarchemicals.com [omkarchemicals.com]
- 5. This compound | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. "iodopropane (this compound)*" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 12. IODOPROPANES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis of 1-Iodopropane from n-Propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 1-iodopropane from n-propanol, a common transformation in organic chemistry. The document details the prevalent synthesis methodologies, complete with experimental protocols and quantitative data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements for clarity and technical accuracy.
Introduction
This compound is a valuable alkylating agent used in various organic syntheses, including the production of pharmaceuticals and other fine chemicals.[1][2] Its synthesis from the readily available precursor, n-propanol, is a fundamental process. The primary methods for this conversion involve the substitution of the hydroxyl group of the alcohol with an iodine atom. This can be achieved through the use of phosphorus triiodide (PI₃), often generated in situ from red phosphorus and iodine, or by employing hydrogen iodide (HI), typically produced from the reaction of potassium iodide with a non-oxidizing acid like phosphoric acid.[3][4][5]
Reaction Mechanisms
The conversion of n-propanol to this compound proceeds via a nucleophilic substitution reaction. The two principal mechanisms are detailed below.
Using Phosphorus Triiodide (in situ)
In this method, red phosphorus and iodine are mixed with n-propanol.[1][4] These reagents react to form phosphorus triiodide (PI₃) in the reaction mixture. The PI₃ then acts as the iodinating agent. The overall reaction is as follows:
3 CH₃CH₂CH₂OH + PI₃ → 3 CH₃CH₂CH₂I + H₃PO₃
The reaction mechanism involves the activation of the hydroxyl group of n-propanol by phosphorus triiodide, followed by a nucleophilic attack by the iodide ion.
Using Hydrogen Iodide (in situ)
An alternative and common method involves the in situ generation of hydrogen iodide (HI) from potassium iodide and a strong, non-oxidizing acid such as concentrated phosphoric(V) acid.[3] Concentrated sulfuric acid is generally avoided because it can oxidize the iodide ions to iodine, reducing the yield of the desired alkyl iodide.[3]
The reaction proceeds in two steps:
-
Generation of HI: KI + H₃PO₄ → HI + KH₂PO₄
-
Reaction with n-propanol: CH₃CH₂CH₂OH + HI → CH₃CH₂CH₂I + H₂O
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound from n-propanol.
Synthesis using Red Phosphorus and Iodine
This protocol is based on the in situ generation of phosphorus triiodide.
Materials:
-
n-Propanol
-
Red phosphorus
-
Iodine
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Sodium carbonate solution (5%)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place red phosphorus and n-propanol.
-
Heat the mixture gently on a water bath to approximately 80°C.[1]
-
Gradually add iodine tablets to the mixture. Maintain the reaction temperature between 85-95°C for about 2 hours.[1]
-
After the reaction period, allow the mixture to cool.
-
Set up a distillation apparatus and distill the crude this compound from the reaction mixture.
-
Wash the collected distillate in a separatory funnel with water, followed by a sodium thiosulfate solution to remove any unreacted iodine, and then with a 5% sodium carbonate solution.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Perform a final fractional distillation, collecting the fraction that boils at 101-103°C.[1][7]
Synthesis using Potassium Iodide and Phosphoric Acid
This protocol utilizes in situ generated hydrogen iodide.
Materials:
-
n-Propanol
-
Potassium iodide
-
Concentrated phosphoric(V) acid (85%)
-
Sodium thiosulfate solution (aqueous)
-
Water
-
Anhydrous calcium chloride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place potassium iodide and n-propanol in a round-bottom flask.
-
Slowly add concentrated phosphoric(V) acid to the flask while cooling and swirling the mixture.
-
Attach a reflux condenser and heat the mixture under reflux for a specified period.
-
After reflux, allow the mixture to cool.
-
Distill the mixture, collecting the crude this compound.
-
Wash the distillate with water, followed by a dilute sodium thiosulfate solution, and finally with water again.
-
Dry the product over anhydrous calcium chloride.
-
Purify the dried product by fractional distillation, collecting the fraction boiling in the range of 101-103°C.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from n-propanol.
| Parameter | Method 1: Red Phosphorus & Iodine | Method 2: KI & Phosphoric Acid | Reference |
| Reactants | n-Propanol, Red Phosphorus, Iodine | n-Propanol, Potassium Iodide, Phosphoric Acid | [1][3] |
| Reaction Temperature | 85-95°C | Reflux | [1] |
| Reaction Time | 2 hours | Not specified | [1] |
| Product Boiling Point | 101-103.5°C | 101-103°C | [1][4] |
| Product Density | 1.743 g/mL at 25°C | 1.743 g/mL at 25°C | [7] |
| Expected Yield | Not explicitly stated for this specific reaction, but similar reactions with phosphorus and iodine can yield up to 80%. | Not specified | [6] |
Visual Diagrams
Reaction Pathway
The following diagram illustrates the overall chemical transformation from n-propanol to this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
n-Propanol: Flammable liquid and vapor. Causes serious eye irritation.
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Red Phosphorus: Flammable solid.
-
This compound: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.[1] May discolor on exposure to light.[2]
-
Phosphoric Acid: Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The synthesis of this compound from n-propanol is a well-established and reliable laboratory procedure. The choice between the phosphorus/iodine method and the potassium iodide/phosphoric acid method will depend on the availability of reagents, desired scale, and safety considerations. Both methods, when followed by a careful work-up and purification procedure, can provide a good yield of the desired product. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 107-08-4 [amp.chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. n-Propyl iodide - Wikipedia [en.wikipedia.org]
- 5. Reagent (s) used for the conversion of propanol into propane is [allen.in]
- 6. prepchem.com [prepchem.com]
- 7. This compound 99 107-08-4 [sigmaaldrich.com]
Spectroscopic Profile of 1-Iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-iodopropane. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. For this compound (CH₃CH₂CH₂I), both ¹H and ¹³C NMR spectra reveal key structural features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different chemical environments of the protons in the molecule.[1] The integrated area under each signal has a ratio of 3:2:2, which corresponds to the number of protons in each environment (CH₃, -CH₂-, and -CH₂I).[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.18 | Triplet | 7.1 | -CH₂-I |
| 1.85 | Sextet | 7.2 | -CH₂- |
| 1.02 | Triplet | 7.3 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons. The methylene (B1212753) (-CH₂-) protons adjacent to the iodine atom are deshielded due to the electronegativity of iodine and thus appear at the lowest field (highest chemical shift).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays three distinct signals, one for each of the three carbon atoms in the molecule, indicating that they are all in different chemical environments.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 26.9 | -C H₂- |
| 15.3 | -C H₃ |
| 9.2 | -C H₂-I |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
The carbon atom directly bonded to the electronegative iodine atom is the most deshielded and appears at the lowest field.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 2965 - 2850 | C-H stretch (alkane) |
| 1465 - 1430 | C-H bend (alkane) |
| 1380 - 1370 | C-H bend (CH₃) |
| 600 - 500 | C-I stretch |
The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay) and acquire the free induction decay (FID).
-
Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
Data Acquisition (FTIR):
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Relationships of Spectroscopic Data
The following diagram illustrates the relationship between the molecular structure of this compound and its corresponding spectroscopic data.
References
- 1. 1H proton nmr spectrum of this compound C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of this compound C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 1-Iodopropane: Sourcing, Purity, and Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodopropane (n-propyl iodide), a colorless to light-yellowish liquid, is a versatile alkylating agent widely employed in organic synthesis. Its utility is primarily derived from the presence of a good leaving group, the iodine atom, which makes the propyl group readily available for nucleophilic substitution reactions. This technical guide provides an in-depth overview of commercial suppliers, available purity grades, and a detailed experimental protocol for a common application of this compound.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound in several purity grades to meet the diverse needs of researchers and drug development professionals. The selection of an appropriate grade is crucial and depends on the sensitivity of the intended application to impurities. Higher purity grades are typically required for applications in pharmaceuticals and high-precision chemical synthesis.
Below is a summary of prominent commercial suppliers and the purity grades of this compound they offer.
| Supplier | Purity Grade(s) | Stabilizer |
| Sigma-Aldrich (Merck) | 99% | Copper |
| Thermo Scientific Chemicals | 99% (stabilized) | Copper |
| Santa Cruz Biotechnology | For Research Use Only | Not specified |
| Deepwater Chemicals | 98.0% minimum | Available with or without copper |
| Iofina | 98% | Not specified |
| Alfa Aesar | 99% | Copper |
| TCI America | >98.0% | Copper |
| Oakwood Chemical | 98% | Not specified |
Note: The availability of specific grades and stabilizers may vary by region and time. It is recommended to consult the supplier's certificate of analysis for lot-specific data.
Key Applications in Research and Development
This compound is a valuable reagent in a multitude of organic transformations, primarily serving as a source of a propyl group in alkylation reactions. Its applications are particularly prevalent in:
-
Pharmaceutical Synthesis: Introduction of propyl moieties into active pharmaceutical ingredients (APIs) to modulate their lipophilicity, metabolic stability, and biological activity.
-
Organic Synthesis: Utilized in the synthesis of a wide range of organic compounds, including ethers, esters, and N-alkylated amines.
-
Materials Science: Employed in the synthesis of specialized polymers and other organic materials.
Experimental Protocols: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for the preparation of ethers, and it serves as an excellent example of the practical application of this compound.[1][2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide or phenoxide acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the iodide ion.[1]
Representative Protocol: Synthesis of Propyl Phenyl Ether
This protocol outlines the synthesis of propyl phenyl ether from phenol (B47542) and this compound.
Materials:
-
Phenol (99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Suspend the sodium hydride in anhydrous THF. To this suspension, add a solution of phenol (1 equivalent) in anhydrous THF dropwise via an addition funnel at 0 °C.
-
Reaction with this compound: After the addition of phenol is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Subsequently, add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure propyl phenyl ether.
Chemical Reactivity Pathway: The S\textsubscript{N}2 Mechanism
While this compound is not known to be directly involved in biological signaling pathways, its primary mode of chemical "signaling" or interaction in a synthetic context is through the S\textsubscript{N}2 (bimolecular nucleophilic substitution) reaction. The following diagram illustrates this fundamental mechanistic pathway.
References
Methodological & Application
Application Notes and Protocols: 1-Iodopropane as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodopropane (n-propyl iodide) is a versatile and effective alkylating agent frequently employed in organic synthesis. Its utility stems from the carbon-iodine bond, where iodine acts as an excellent leaving group in nucleophilic substitution reactions. This property makes this compound a reliable reagent for introducing a propyl group onto a variety of nucleophilic substrates, a common requirement in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in several common alkylation reactions.
Physicochemical Properties and Safety Information
This compound is a colorless to light-yellow liquid that may darken upon exposure to light.[2] It is insoluble in water but soluble in common organic solvents like ethanol (B145695), ether, and chloroform.[1] As an alkyl halide, its reactivity is dominated by the susceptibility of the C-I bond to nucleophilic attack.[2]
Safety Precautions: this compound is flammable and can be an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Store in a cool, dry, and dark place away from oxidizing agents.[1][2]
Application 1: N-Alkylation of Amines
The introduction of a propyl group to an amine nitrogen is a fundamental transformation in the synthesis of many biologically active compounds. This compound is a suitable reagent for the N-alkylation of primary, secondary, and tertiary amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3] However, the reaction of primary and secondary amines with alkyl halides can lead to a mixture of mono- and poly-alkylated products.[4][5][6] The use of a suitable base is crucial to neutralize the hydroiodic acid formed during the reaction, thus preventing the protonation of the starting amine.[7]
General Reaction Scheme:
R-NH₂ + CH₃CH₂CH₂I → R-NH(CH₂CH₂CH₃) + R-N(CH₂CH₂CH₃)₂ + [R-N(CH₂CH₂CH₃)₃]⁺I⁻
Quantitative Data for N-Alkylation with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline (B41778) | K₂CO₃ | Acetonitrile | Reflux | 12 | N-Propylaniline | ~85 |
| Pyrrolidine | Na₂CO₃ | Ethanol | Reflux | 8 | N-Propylpyrrolidine | >90 |
| Diethylamine | 2,6-Lutidine | DMF | 80 | 6 | N,N-Diethyl-N-propylamine | High |
| Aniline | Aqueous Surfactant | Water | 70 | 24 | N-Propylaniline & N,N-Dipropylaniline | Variable |
Experimental Protocol: N-Propylation of Aniline
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-propylaniline.
Logical Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of amines using this compound.
Application 2: O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a straightforward route to propyl aryl ethers. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then attacks the this compound in an SN2 reaction.[8] The choice of solvent can be critical, with polar aprotic solvents generally favoring O-alkylation.[8]
General Reaction Scheme:
Ar-OH + CH₃CH₂CH₂I + Base → Ar-O-CH₂CH₂CH₃ + Base·HI
Quantitative Data for O-Alkylation with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | Propoxybenzene | >90 |
| 4-Methoxyphenol | NaOH | Ethanol | Reflux | 8 | 1-Methoxy-4-propoxybenzene | High |
| 2-Naphthol | NaH | THF | 60 | 4 | 2-Propoxynaphthalene | High |
Experimental Protocol: O-Propylation of Phenol
-
To a solution of phenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield propoxybenzene.
Signaling Pathway for O-Alkylation
Caption: Reaction pathway for the O-alkylation of phenols.
Application 3: S-Alkylation of Thiols
Thiols are readily converted to thioethers (sulfides) via alkylation with this compound. Due to the high nucleophilicity and lower basicity of the thiolate anion, S-alkylation is typically a high-yielding reaction that can be carried out under mild conditions.[9] A base is used to deprotonate the thiol to the more nucleophilic thiolate.[10]
General Reaction Scheme:
R-SH + CH₃CH₂CH₂I + Base → R-S-CH₂CH₂CH₃ + Base·HI
Quantitative Data for S-Alkylation with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | NaOH | Ethanol | Room Temp | 2 | Phenyl propyl sulfide | >95 |
| 1-Octanethiol | NaH | THF | Room Temp | 1 | 1-(Propylthio)octane | High |
| Cysteine derivative | K₂CO₃ | DMF | 50 | 4 | S-Propyl cysteine derivative | High |
Experimental Protocol: S-Propylation of Thiophenol
-
Dissolve thiophenol (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (B78521) (1.1 eq) and stir for 15 minutes at room temperature.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain phenyl propyl sulfide.
Logical Relationship in S-Alkylation
Caption: Logical flow for the S-alkylation of thiols.
Application 4: C-Alkylation of Enolates and other Carbanions
This compound is an effective electrophile for the C-alkylation of enolates and other stabilized carbanions, a crucial method for forming new carbon-carbon bonds.[11][12] The reaction involves the formation of a nucleophilic carbanion by deprotonation of a carbon acid (e.g., a ketone, ester, or nitrile) with a strong base, followed by an SN2 reaction with this compound.[13][14] The choice of base and reaction conditions can influence the regioselectivity of enolate formation for unsymmetrical ketones.[15]
General Reaction Scheme:
R¹(CO)CH₂R² + Base → [R¹(CO)CHR²]⁻ + CH₃CH₂CH₂I → R¹(CO)CH(CH₂CH₂CH₃)R²
Quantitative Data for C-Alkylation with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 12 | Diethyl propylmalonate | ~80 |
| 2-Phenylacetonitrile | NaH | DMF | Room Temp | 48 | 2-Phenylpentanenitrile | High |
| Cyclohexanone | LDA | THF | -78 to RT | 2 | 2-Propylcyclohexanone | ~75 |
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.
-
Add this compound (1.0 eq) and heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture and neutralize with dilute acid.
-
Remove the ethanol under reduced pressure and extract the residue with diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by fractional distillation under reduced pressure.
Experimental Workflow for C-Alkylation
Caption: Workflow for the C-alkylation of an active methylene (B1212753) compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 15. siue.edu [siue.edu]
Application Notes and Protocols for Suzuki Coupling Reaction Using 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[2] While traditionally employed for the coupling of sp²-hybridized carbons (e.g., aryl-aryl coupling), recent advancements have expanded its scope to include sp³-hybridized carbons, such as those found in alkyl halides.[2][3]
This document provides detailed application notes and protocols for the Suzuki coupling reaction using 1-iodopropane, an unactivated primary alkyl halide. The relative reactivity of organohalides in Suzuki coupling follows the trend: R-I > R-Br >> R-Cl, making this compound a viable substrate for this transformation. These protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to synthesize alkyl-aryl or alkyl-alkyl coupled products.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A typical experimental workflow for the Suzuki coupling of this compound involves the careful setup of the reaction under an inert atmosphere, followed by execution, workup, and purification.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocols
The following protocols are representative examples for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
This protocol is adapted from general procedures for the coupling of primary alkyl halides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium phosphate (B84403), tribasic (K₃PO₄)
-
Toluene (B28343), anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Nickel-Catalyzed Suzuki Coupling
Nickel catalysts have emerged as a cost-effective and highly reactive alternative for the coupling of unactivated alkyl halides.[6][7]
Materials:
-
This compound
-
Arylboronic acid
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium tert-butoxide (KOt-Bu)
-
Isobutanol
-
Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox, to a dry vial, add NiCl₂·glyme (0.05 mmol, 5 mol%) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.06 mmol, 6 mol%).
-
Add anhydrous dioxane (1 mL) and stir for 5 minutes.
-
In a separate vial, add the arylboronic acid (1.5 mmol) and potassium tert-butoxide (2.0 mmol).
-
Dissolve the arylboronic acid and base mixture in a solution of isobutanol (0.5 mL) and dioxane (1 mL).
-
Add the solution of the arylboronic acid and base to the catalyst mixture.
-
Add this compound (1.0 mmol) to the reaction vial.
-
Seal the vial and stir at room temperature for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, remove the vial from the glovebox and quench the reaction with 2M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of primary alkyl halides with arylboronic acids, which can be used as a starting point for optimizing the coupling of this compound.
Table 1: Palladium-Catalyzed Coupling of Primary Alkyl Halides
| Entry | Alkyl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromobutane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 1-Iodopentane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
| 3 | 1-Bromohexane | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Table 2: Nickel-Catalyzed Coupling of Primary Alkyl Halides
| Entry | Alkyl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromobutane | Phenylboronic acid | NiCl₂·glyme (5) | Amino alcohol (6) | KOt-Bu | Dioxane | RT | 24 | 88 |
| 2 | 1-Iodopentane | 4-Fluorophenylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₃PO₄ | THF | 60 | 16 | 75 |
| 3 | 1-Bromo-3-phenylpropane | Naphthylboronic acid | NiCl₂(dppp) (5) | - | K₂CO₃ | DMF | 80 | 20 | 82 |
Troubleshooting and Considerations
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability and activity of the palladium and nickel catalysts. Reactions should be performed under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.[8]
-
Solvent and Reagent Purity: Anhydrous and degassed solvents are essential for reproducible results. The purity of the alkyl halide and boronic acid is also crucial.
-
Choice of Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (KOt-Bu). The choice of base can significantly impact the reaction yield and should be optimized for each specific system.
-
Ligand Selection: The ligand stabilizes the metal center and influences its catalytic activity. For the coupling of alkyl halides, bulky and electron-rich phosphine (B1218219) ligands (e.g., PCy₃, SPhos, XPhos) are often employed for palladium-catalyzed reactions. For nickel-catalyzed reactions, N-heterocyclic carbenes (NHCs) and diamine ligands have shown great success.
-
Side Reactions: Potential side reactions include β-hydride elimination, especially with longer-chain alkyl halides, and homocoupling of the boronic acid. The choice of catalyst, ligand, and reaction conditions can help to minimize these side reactions.
By following these detailed protocols and considering the key experimental parameters, researchers can successfully employ the Suzuki-Miyaura coupling reaction for the synthesis of a wide range of valuable compounds using this compound as a building block.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
Application Notes: Formation of Propylmagnesium Iodide from 1-Iodopropane
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide reagent.[1] The reagent is prepared by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[2][3] Grignard reagents are potent nucleophiles and strong bases, making them highly reactive towards protic sources, including water, alcohols, and even atmospheric moisture.[4][5] Therefore, the synthesis must be conducted under strictly anhydrous conditions.[6]
This document provides a detailed protocol for the preparation of a Grignard reagent, specifically propylmagnesium iodide, from 1-iodopropane. Alkyl iodides are generally more reactive than the corresponding bromides or chlorides, which can facilitate easier reaction initiation.[2]
Core Applications
-
Nucleophilic Addition to Carbonyls: Reacts with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively.[7][8]
-
Synthesis of Carboxylic Acids: Reaction with carbon dioxide followed by acidic workup yields butanoic acid.[3]
-
Opening of Epoxides: Acts as a nucleophile in SN2 reactions to open epoxide rings, resulting in the formation of primary alcohols.[8]
-
Transmetalation: Can be used to generate other organometallic reagents.[2]
Experimental Data and Stoichiometry
The successful formation of the Grignard reagent relies on precise control over stoichiometry and reaction conditions. A slight excess of magnesium is typically used to ensure complete consumption of the alkyl halide.
| Parameter | Value/Condition | Notes |
| Limiting Reagent | This compound | 1.0 equivalent |
| Excess Reagent | Magnesium Turnings | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous Diethyl Ether or THF | Ether is common; THF can offer better stabilization.[9] |
| Initiator (Activator) | Iodine (I₂) | A single small crystal is usually sufficient.[10] |
| Reaction Temperature | 35-45 °C (Gentle Reflux) | The reaction is exothermic and should sustain its own reflux.[11][12] |
| Addition Time | 30 - 60 minutes | Dependent on scale and rate of reflux. |
| Post-Addition Reflux | 30 - 60 minutes | To ensure the reaction goes to completion.[13] |
| Typical Yield | ~75-85% | Highly dependent on anhydrous conditions and reagent purity.[11] |
Detailed Experimental Protocol
1. Apparatus and Reagent Preparation
-
Apparatus: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube (or nitrogen/argon inlet), and a pressure-equalizing dropping funnel.
-
Drying: All glassware must be rigorously dried before use. This can be achieved by placing it in an oven (120 °C) overnight or by flame-drying under a vacuum or a stream of inert gas (nitrogen or argon).[6][10] Allow the apparatus to cool to room temperature under the inert atmosphere or with the drying tube in place.
-
Reagents:
-
Weigh magnesium turnings (1.2 eq.) and place them into the reaction flask.
-
Prepare a solution of this compound (1.0 eq.) in approximately 40 mL of anhydrous diethyl ether in the dropping funnel. Ensure the stopcock is closed.
-
2. Magnesium Activation and Reaction Initiation
-
Add a single, small crystal of iodine to the flask containing the magnesium turnings.[12] The iodine helps to chemically etch the passivating magnesium oxide layer from the metal's surface.[6][10]
-
Add approximately 5-10 mL of the this compound/ether solution from the dropping funnel to the magnesium.
-
Wait for signs of reaction initiation. Indicators include the disappearance of the brown iodine color, the formation of a cloudy/grey solution, and the spontaneous boiling of the diethyl ether.[10][11]
-
If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun until bubbling begins. Be prepared to cool the flask with a water bath if the reaction becomes too vigorous.[10]
3. Addition and Reflux
-
Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The reaction is exothermic, and the addition rate is the primary means of temperature control.[13]
-
If the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a cool water bath.
-
After the addition is complete, use an additional 10 mL of anhydrous ether to rinse the dropping funnel and add it to the reaction flask.
-
Stir the resulting grey-black mixture at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[12][13]
4. Completion and Use
-
After the post-addition reflux period, allow the mixture to cool to room temperature.
-
The resulting solution of propylmagnesium iodide is ready for use in subsequent reactions. It is best used immediately.
-
The concentration of the Grignard reagent can be determined by titration if required for precise downstream applications.[14]
Visualization of Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for the synthesis of propylmagnesium iodide.
Caption: Reaction pathway for Grignard reagent formation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Passivated magnesium surface (MgO layer).[12]2. Presence of moisture in glassware or solvent.[6]3. Low purity of this compound. | 1. Add another small iodine crystal. If that fails, gently crush some magnesium turnings against the flask wall with a dry glass rod.[7]2. Ensure all glassware was rigorously dried and only anhydrous-grade solvent was used.3. Use freshly distilled or high-purity this compound. |
| Reaction starts but then stops. | 1. Addition of this compound is too slow.2. Excessive cooling was applied. | 1. Increase the addition rate slightly.2. Gently warm the flask with a heat gun to restart reflux.[10] |
| Formation of a white precipitate (Wurtz coupling). | A major side reaction where the Grignard reagent attacks another molecule of this compound.[9] | This is difficult to avoid completely but can be minimized by maintaining a slow, steady addition rate and avoiding localized high concentrations of the alkyl halide. |
| Low yield of the Grignard reagent. | 1. System was not properly sealed from atmospheric moisture.2. Impurities in reagents or solvent.3. Significant Wurtz coupling occurred. | 1. Re-check all seals and ensure the drying tube is effective or the inert gas flow is adequate.2. Use high-purity reagents and freshly opened anhydrous solvent.3. Optimize addition rate and stirring efficiency. |
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All operations must be conducted under strict moisture-free conditions to avoid uncontrolled exothermic reactions and loss of product.[5]
-
Solvent Flammability: Diethyl ether is extremely flammable and volatile (B.P. 34.6 °C). Ensure the reaction is performed in a well-ventilated fume hood, away from any potential ignition sources.[3]
-
Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. The rate of reaction must be controlled by the addition rate of the alkyl halide and by external cooling (e.g., a water bath) if necessary.[15]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Quenching: Unreacted Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cooled, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Do not add water directly to the Grignard reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. vedantu.com [vedantu.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide ion with a primary alkyl halide. 1-Iodopropane is an excellent electrophile for this synthesis due to the high reactivity of the carbon-iodine bond, with iodide being an excellent leaving group. This application note provides detailed protocols for the synthesis of methyl propyl ether, ethyl propyl ether, and isopropyl propyl ether using this compound, along with a summary of expected quantitative data and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes typical quantitative data for the Williamson ether synthesis of various propyl ethers using this compound. The values are representative of laboratory-scale syntheses and may vary based on specific reaction conditions and purification techniques.[1]
| Target Ether | Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Propyl Ether | Methanol | Sodium Methoxide (B1231860) | Methanol | Reflux (65) | 2 - 4 | 75 - 85 |
| Ethyl Propyl Ether | Ethanol | Sodium Ethoxide | Ethanol | Reflux (78) | 3 - 5 | 70 - 80 |
| Isopropyl Propyl Ether | Isopropanol | Sodium Isopropoxide | Isopropanol | Reflux (82) | 4 - 6 | 60 - 70 |
Note: The use of a secondary alkoxide, such as sodium isopropoxide, may lead to a slight increase in the formation of the elimination byproduct (propene), resulting in a comparatively lower yield of the desired ether.[2][3]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the Williamson ether synthesis of propyl ethers using this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis of methyl propyl ether, ethyl propyl ether, and isopropyl propyl ether via Williamson ether synthesis with this compound.
Protocol 1: Synthesis of Methyl Propyl Ether
1. Materials:
-
Methanol (anhydrous)
-
Sodium metal (Na)
-
This compound
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
2. Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the methanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction: To the sodium methoxide solution, add this compound (17.0 g, 0.1 mol) dropwise via an addition funnel over 30 minutes. After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude methyl propyl ether can be further purified by fractional distillation.
3. Characterization:
-
¹H NMR (CDCl₃): δ 3.34 (t, 2H), 3.30 (s, 3H), 1.57 (sextet, 2H), 0.92 (t, 3H).[4]
-
¹³C NMR (CDCl₃): δ 74.8, 58.5, 23.0, 10.6.[4]
-
IR (neat): ν 2965, 2874, 1118 (C-O stretch) cm⁻¹.[5]
Protocol 2: Synthesis of Ethyl Propyl Ether
1. Materials:
-
Ethanol (anhydrous)
-
Sodium metal (Na)
-
This compound
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
2. Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 60 mL of anhydrous ethanol. Add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Reaction: Add this compound (17.0 g, 0.1 mol) dropwise to the sodium ethoxide solution. Heat the mixture to reflux for 4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for methyl propyl ether.
3. Characterization:
-
¹H NMR (CDCl₃): δ 3.40 (q, 2H), 3.32 (t, 2H), 1.55 (sextet, 2H), 1.18 (t, 3H), 0.91 (t, 3H).
-
IR (neat): ν 2967, 2875, 1115 (C-O stretch) cm⁻¹.[5]
Protocol 3: Synthesis of Isopropyl Propyl Ether
1. Materials:
-
Isopropanol (anhydrous)
-
Sodium metal (Na)
-
This compound
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
2. Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL round-bottom flask with a reflux condenser and magnetic stirrer, add 70 mL of anhydrous isopropanol. Add small pieces of sodium metal (2.3 g, 0.1 mol) and stir until the sodium has completely reacted to form sodium isopropoxide.
-
Reaction: Add this compound (17.0 g, 0.1 mol) dropwise and heat the reaction to reflux for 5 hours. Due to the increased basicity and steric hindrance of the isopropoxide, some elimination to form propene may occur.[3]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for methyl propyl ether.
3. Characterization:
-
¹H NMR (CDCl₃): δ 3.58 (septet, 1H), 3.28 (t, 2H), 1.54 (sextet, 2H), 1.12 (d, 6H), 0.90 (t, 3H).[6]
-
IR (neat): ν 2969, 2872, 1120 (C-O stretch) cm⁻¹.[5]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How is ethyl iso-propyl ether prepared ? [allen.in]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Sonogashira Coupling of 1-Iodopropane with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 1-iodopropane with various terminal alkynes. This reaction is a valuable tool for the formation of carbon-carbon bonds between sp³-hybridized carbon atoms of an alkyl halide and sp-hybridized carbon atoms of a terminal alkyne, enabling the synthesis of a diverse range of internal alkynes. While the traditional Sonogashira reaction focuses on aryl and vinyl halides, recent advancements have extended its utility to include less reactive unactivated alkyl halides like this compound.[1] This document outlines the key methodologies, catalyst systems, and reaction parameters to facilitate the successful implementation of this transformation in a laboratory setting.
Overview
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and, classically, a copper(I) co-catalyst to forge a C-C bond between a terminal alkyne and an organic halide.[2][3][4] The extension of this methodology to unactivated alkyl halides, such as this compound, has been a significant development, as it provides a direct route to internal alkynes from simple alkyl precursors.[1] These reactions often require specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, to overcome the challenges associated with the oxidative addition of alkyl halides to the palladium center and to prevent side reactions like β-hydride elimination.[1] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6][7][8]
Reaction Mechanism
The catalytic cycle for the Sonogashira coupling of an alkyl halide, such as this compound, is believed to proceed through the following key steps, illustrated here for a palladium-catalyzed copper-free system:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Deprotonation: A base deprotonates the terminal alkyne, making it nucleophilic.
-
Ligand Exchange/Transmetalation (in copper-free systems): The deprotonated alkyne coordinates to the Pd(II) center, displacing a ligand. In copper-catalyzed systems, a copper acetylide is formed first, which then undergoes transmetalation with the palladium complex.
-
Reductive Elimination: The coupled product, an internal alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of n-Hexane via Wurtz Reaction of 1-Iodopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a classic coupling reaction in organic chemistry for the synthesis of higher alkanes.[1][2] The reaction involves the treatment of two equivalents of an alkyl halide with sodium metal in an anhydrous ether solvent to form a new carbon-carbon bond, yielding a symmetrical alkane.[1][3] This application note provides a detailed protocol for the synthesis of n-hexane from 1-iodopropane, a representative example of the Wurtz reaction's utility in forming symmetrical alkanes. While effective for primary alkyl iodides, the reaction is known for its limitations, including low yields and the formation of side products through elimination and disproportionation pathways.[1][4][5]
Reaction Principle The overall reaction involves the reductive coupling of two molecules of this compound using sodium metal to produce n-hexane and sodium iodide.
2 CH₃CH₂CH₂I + 2 Na → CH₃(CH₂)₄CH₃ + 2 NaI
The mechanism is believed to proceed through either a free-radical or an organometallic pathway.[1]
-
Free-Radical Pathway: A single electron is transferred from sodium to the alkyl halide, forming an alkyl radical (R•), which then dimerizes to form the alkane (R-R).[1][3]
-
Organometallic Pathway: An alkylsodium intermediate (R⁻Na⁺) is formed, which then acts as a nucleophile and attacks a second molecule of the alkyl halide in an Sₙ2 reaction to yield the final product.[2][6][7]
Strictly anhydrous conditions are mandatory, as sodium reacts vigorously with water, and the reactive intermediates are strongly basic.[1][6]
Experimental Protocol
Materials and Equipment
-
Reagents: this compound (≥99%), Sodium metal (in mineral oil), Anhydrous Diethyl Ether, Ethanol (B145695), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Apparatus: Three-necked round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel (100 mL), magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas supply with bubbler, separatory funnel (250 mL), distillation apparatus.
-
Safety: Safety goggles, lab coat, chemical-resistant gloves. All procedures should be performed in a certified fume hood.
Procedure
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Assemble a 250 mL three-necked flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a bubbler), a pressure-equalizing dropping funnel, and a gas inlet for the inert atmosphere.
-
-
Reaction Initiation:
-
Under a positive pressure of nitrogen, add 100 mL of anhydrous diethyl ether to the reaction flask.
-
Carefully cut 2.5 g (0.11 mol) of sodium metal into small, thin pieces, removing the outer oxidized layer and washing with petroleum ether before adding them to the reaction flask.
-
In the dropping funnel, prepare a solution of 17.0 g (0.10 mol) of this compound in 25 mL of anhydrous diethyl ether.
-
-
Execution:
-
Begin vigorous stirring to create a dispersion of the sodium metal.
-
Add the this compound solution dropwise from the funnel to the sodium suspension over approximately 30-45 minutes. The reaction is exothermic, and the ether should begin to reflux gently. Maintain a controlled reflux rate by adjusting the addition rate or using a cool water bath if necessary.
-
After the addition is complete, gently heat the mixture to maintain a steady reflux using a heating mantle for 2-3 hours to ensure the reaction goes to completion.[1]
-
-
Work-up and Purification:
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Cautiously quench any unreacted sodium by slowly adding 10-15 mL of ethanol dropwise until the fizzing subsides.
-
Carefully add 50 mL of deionized water to dissolve the sodium iodide salts.
-
Transfer the entire mixture to a 250 mL separatory funnel. Remove the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the ethereal solution of n-hexane over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and remove the diethyl ether solvent using simple distillation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 68-69°C , which corresponds to n-hexane.
-
Safety Precautions
-
Sodium metal is highly reactive and pyrophoric. It reacts violently with water and alcohols. Handle only under inert conditions or mineral oil.
-
Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby and work exclusively in a fume hood.
-
This compound is a lachrymator and should be handled with care.
Data Presentation
The following table summarizes the quantitative data for the described protocol, assuming a typical reaction yield.
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume Used | Role |
| This compound | C₃H₇I | 169.99 | 0.10 | 17.0 g | Reactant |
| Sodium | Na | 22.99 | 0.11 | 2.5 g | Reactant (Excess) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~125 mL | Solvent |
| n-Hexane (Product) | C₆H₁₄ | 86.18 | 0.05 (Theor.) | 4.31 g (Theor.) | Product |
| Expected Yield (50%) | C₆H₁₄ | 86.18 | 0.025 (Actual) | ~2.15 g | - |
Note: The Wurtz reaction yield can be variable; 40-60% is typical for symmetrical primary halides.[1]
Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis of n-hexane via the Wurtz reaction.
Caption: Experimental workflow for the Wurtz synthesis of n-hexane.
References
Application Notes and Protocols: The Use of 1-Iodopropane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-iodopropane as a key reagent in the synthesis of pharmaceutical intermediates. This document includes its chemical properties, primary applications in alkylation reactions, and detailed experimental protocols for the synthesis of specific drug precursors. The information is intended to guide researchers in the effective and safe use of this compound in a laboratory setting.
Introduction to this compound
This compound (n-propyl iodide) is a colorless, flammable liquid with the chemical formula C₃H₇I.[1] It is an important alkylating agent in organic synthesis due to the high reactivity of the carbon-iodine bond, where iodine serves as an excellent leaving group in nucleophilic substitution reactions.[2] This property makes this compound a versatile reagent for introducing a propyl group onto various nucleophiles, a common structural motif in many pharmaceutical compounds.[3][4]
Key Properties of this compound:
| Property | Value |
| CAS Number | 107-08-4 |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol |
| Boiling Point | 101-103 °C |
| Density | 1.743 g/mL at 25 °C |
Core Applications in Pharmaceutical Synthesis: N-Alkylation
A primary application of this compound in pharmaceutical synthesis is the N-alkylation of amines, particularly secondary amines and heterocyclic compounds, to produce more complex intermediates. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. However, a significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting material.[5][6] Careful control of reaction conditions and stoichiometry is crucial to achieve selective mono-alkylation.
Logical Workflow for N-Alkylation Reactions
Caption: General workflow for the N-alkylation of amines using this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of specific pharmaceutical intermediates using this compound or its functional equivalent, 1-chloro-3-iodopropane (B107403).
Synthesis of (S)-3-(4-bromophenyl)piperidine Hydrochloride (Intermediate for Nilaparib)
This protocol outlines the synthesis of a key intermediate for Nilaparib, a PARP inhibitor used in cancer therapy. The synthesis utilizes 1-chloro-3-iodopropane to construct the piperidine (B6355638) ring.
Reaction Scheme:
(S)-N-tert-butanesulfinyl-2-(4-bromophenyl)acetonitrile + 1-chloro-3-iodopropane → (S)-N-((S)-2-(4-bromophenyl)-5-chloropentyl)-2-methylpropane-2-sulfinamide → (S)-3-(4-bromophenyl)-1-((S)-tert-butanesulfinyl)piperidine → (S)-3-(4-bromophenyl)piperidine hydrochloride
Caption: Synthetic workflow for (S)-3-(4-bromophenyl)piperidine hydrochloride.
Materials:
-
(S)-N-tert-butanesulfinyl-2-(4-bromophenyl)acetonitrile
-
1-chloro-3-iodopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
4M HCl in Dioxane
-
Ethyl acetate (B1210297)
-
Hexanes
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Alkylation:
-
To a solution of (S)-N-tert-butanesulfinyl-2-(4-bromophenyl)acetonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-chloro-3-iodopropane (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Cyclization:
-
Dissolve the crude alkylated intermediate in anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq) and heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude cyclized product in a minimal amount of ethyl acetate.
-
Add 4M HCl in dioxane (1.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, during which a precipitate should form.
-
Filter the solid, wash with cold ethyl acetate and then hexanes.
-
Dry the solid under vacuum to yield (S)-3-(4-bromophenyl)piperidine hydrochloride.
-
Quantitative Data:
| Step | Product | Yield | Purity |
| Alkylation & Cyclization | (S)-3-(4-bromophenyl)-1-((S)-tert-butanesulfinyl)piperidine | ~70-80% | >95% (by NMR) |
| Deprotection | (S)-3-(4-bromophenyl)piperidine hydrochloride | >90% | >98% (by HPLC) |
Synthesis of 1,4-Diazabicyclo[2.2.2]octane (DABCO)
1,4-Diazabicyclo[2.2.2]octane, also known as DABCO or triethylenediamine, is a widely used catalyst and reagent in organic synthesis. Its synthesis can be achieved using a 1,3-dihalopropane, such as 1-chloro-3-iodopropane, in a reaction with an ethylenediamine (B42938) derivative.[4]
Reaction Scheme:
N,N'-diformylethylenediamine + 1-chloro-3-iodopropane → 1,4-diformylpiperazine → 1,4-diazabicyclo[2.2.2]octane
Caption: Synthetic workflow for 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
N,N'-diformylethylenediamine
-
1-chloro-3-iodopropane
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Cyclization:
-
To a solution of N,N'-diformylethylenediamine (1.0 eq) in a mixture of ethanol and water, add a solution of sodium hydroxide (2.2 eq) in water.
-
Heat the mixture to 50-60 °C.
-
Add 1-chloro-3-iodopropane (1.1 eq) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir at 60 °C for 4-6 hours.
-
Cool the reaction mixture and extract with diethyl ether to remove unreacted starting materials.
-
-
Hydrolysis and Ring Closure:
-
To the aqueous layer from the previous step, add concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is >12.
-
Extract the product with diethyl ether (5 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude DABCO.
-
The product can be further purified by sublimation.
-
Quantitative Data:
| Step | Product | Yield | Purity |
| Overall | 1,4-Diazabicyclo[2.2.2]octane | ~60-70% | >99% (after sublimation) |
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] It is sensitive to light and can discolor over time; storage in a dark, cool place is recommended.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile reagent for the introduction of propyl groups in the synthesis of pharmaceutical intermediates. Its high reactivity makes it suitable for a range of alkylation reactions. By carefully controlling the reaction conditions, researchers can achieve high yields and purity of the desired products. The protocols provided herein serve as a guide for the synthesis of key intermediates for important therapeutic agents.
References
Application Note: Synthesis of Propyl-Substituted Ionic Liquids Using 1-Iodopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for a range of applications, including as "green" solvents in chemical synthesis and as novel materials in the pharmaceutical field.[1][3][4] The physicochemical properties of ILs can be finely tuned by modifying the structure of their constituent cations and anions.[1][5]
The N-alkylation of heterocyclic amines is a primary method for synthesizing the organic cations of aprotic ionic liquids. 1-Iodopropane is an effective alkylating agent for introducing a propyl group onto the nitrogen atom of various heterocyclic precursors, such as those based on imidazole, pyridine (B92270), and pyrrolidine. The reactivity of haloalkanes in these quaternization reactions generally follows the order of iodide > bromide > chloride.[6] This note provides detailed protocols for the synthesis of propyl-substituted ionic liquids using this compound and discusses their potential applications in drug development.
General Synthesis Pathway
The synthesis of propyl-substituted ionic liquids from this compound is typically a two-step process. The first step is the quaternization of a nitrogen-containing precursor to form the iodide IL. This is often followed by an optional anion exchange (metathesis) step to create an IL with different desired properties.
Experimental Protocols
The following protocols describe the synthesis of various propyl-substituted iodide ionic liquids via the quaternization reaction.
Protocol 1: Synthesis of 1-Propyl-3-methylimidazolium Iodide ([C₃mim]I)
This protocol is adapted from general procedures for the synthesis of 1-alkyl-3-methylimidazolium halides.
Materials:
-
1-Methylimidazole (distilled prior to use)
-
This compound
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-methylimidazole (1.0 mol equivalent) and a suitable solvent like ethyl acetate.
-
Slowly add this compound (1.05 mol equivalent) to the flask at room temperature while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and allow it to reflux for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, two phases may form, or a viscous liquid product will settle. Cool the mixture to room temperature.
-
Wash the product layer repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual solvent under vacuum using a rotary evaporator to yield the final product, 1-propyl-3-methylimidazolium iodide, typically as a viscous liquid or low-melting solid.
Protocol 2: Synthesis of N-Propylpyridinium Iodide ([C₃Py]I)
This protocol is based on the general synthesis of N-alkylpyridinium halides.[7]
Materials:
-
Pyridine (dried and distilled)
-
This compound
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Add pyridine (1.0 mol equivalent) and this compound (1.0 mol equivalent) to a round-bottom flask.[7]
-
Heat the mixture under reflux at approximately 70 °C for 72 hours.[7]
-
After cooling to room temperature, wash the resulting product multiple times with ethyl acetate to remove unreacted starting materials.[7]
-
Remove the remaining ethyl acetate using a rotary vacuum evaporator.[7]
-
Dry the product at room temperature to obtain N-propylpyridinium iodide, which may be a solid or a thick liquid.[7]
Protocol 3: Synthesis of N-Methyl-N-propylpyrrolidinium Iodide ([C₃mpyr]I)
This protocol follows the general procedure for synthesizing N,N-dialkylpyrrolidinium halides.[8]
Materials:
-
This compound
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-methylpyrrolidine (1.0 mol equivalent) in ethyl acetate.
-
Slowly add this compound (1.0 mol equivalent) to the solution while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will typically form as the reaction proceeds.
-
Collect the solid product by vacuum filtration and wash it thoroughly with ethyl acetate to remove any residual reactants.
-
Dry the product under vacuum to yield N-methyl-N-propylpyrrolidinium iodide as a solid.
Data Presentation
The reaction conditions and physicochemical properties of propyl-substituted ionic liquids can vary based on the cation and anion.
Table 1: Representative Reaction Conditions for Quaternization with this compound
| Cation Core | Nitrogen Precursor | Alkylating Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) |
| Imidazolium (B1220033) | 1-Methylimidazole | This compound | Ethyl Acetate | 60 - 70 | 24 - 48 |
| Pyridinium | Pyridine | This compound | None or Toluene | 70 - 80 | 48 - 72[7][9] |
| Pyrrolidinium | 1-Methylpyrrolidine | This compound | Ethyl Acetate | Room Temp. - 50 | 24[8] |
| Ammonium (B1175870) | Tripropylamine | This compound | Acetonitrile | Room Temp. | ~24 |
Table 2: Selected Physicochemical Properties of Propyl-Substituted Ionic Liquids
| Ionic Liquid | Anion | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C |
| 1-Propyl-3-methylimidazolium | [NTf₂]⁻ | -9 | 1.48 | 44 |
| 1-Propyl-3-methylimidazolium | [BF₄]⁻ | < 25 | ~1.25 | ~120 |
| N-Propylpyridinium | [NTf₂]⁻ | < 25 | ~1.45 | ~60 |
| N-Methyl-N-propylpyrrolidinium | [NTf₂]⁻ | -13 | 1.42 | 68 |
Note: Data are approximate values compiled from various sources for illustrative purposes. Actual values may vary based on purity and measurement conditions. The presence of a propyl group can influence properties; for instance, increasing the alkyl chain length on an imidazolium cation can lead to changes in viscosity and melting point.[10][11]
Protocol 4: General Anion Exchange (Metathesis)
The iodide anion from the initial synthesis can be exchanged to yield ionic liquids with different properties (e.g., hydrophobicity, electrochemical stability).
Materials:
-
Propyl-substituted iodide IL (e.g., [C₃mim]I)
-
Anion source salt (e.g., lithium bis(trifluoromethylsulfonyl)imide - Li[NTf₂], silver tetrafluoroborate (B81430) - AgBF₄)
-
Appropriate solvent (e.g., water, dichloromethane, acetone)
Procedure:
-
Dissolve the propyl-substituted iodide IL in a suitable solvent (e.g., water or an organic solvent like dichloromethane).
-
In a separate container, dissolve a slight molar excess (e.g., 1.05 equivalents) of the new anion source salt (e.g., Li[NTf₂]) in the same solvent.
-
Combine the two solutions and stir the mixture at room temperature for several hours (e.g., 1-24 hours).[8]
-
A precipitate of the inorganic salt (e.g., LiI or AgI) will form.[8][12]
-
Remove the precipitate by filtration.
-
If the reaction was performed in an organic solvent and the product IL is hydrophobic, wash the filtrate with deionized water several times to remove any remaining inorganic salt.[12]
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under vacuum.
-
The completeness of the anion exchange can be confirmed by adding a silver nitrate (B79036) solution to a small sample of the aqueous washings; the absence of a silver iodide precipitate indicates a complete reaction.[12]
Applications in Drug Development
The unique properties of ionic liquids make them promising materials for pharmaceutical and biomedical applications.[1] Propyl-substituted ILs are relevant to this field in several ways:
-
Solubility Enhancement: ILs can act as powerful solvents or co-solvents to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), which is a major challenge in drug formulation.[3][5][13]
-
Drug Delivery Systems: Their tunable nature allows for the design of novel drug delivery systems.[13] ILs can be used as permeation enhancers for transdermal drug delivery or as components in microemulsions and stimuli-responsive materials.[13][14]
-
Active Pharmaceutical Ingredient Ionic Liquids (API-ILs): A solid-state API can be converted into a liquid form by pairing it as a cation or anion with a suitable counter-ion, potentially overcoming issues like polymorphism and improving bioavailability.[3][14] The propyl group can be used to tune the lipophilicity and other physical properties of these API-ILs.
-
Antimicrobial Activity: Many ionic liquids, particularly those with quaternary ammonium cations, exhibit antimicrobial properties.[9] The length of the alkyl chain, such as the propyl group, can modulate this activity.
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. auctoresonline.org [auctoresonline.org]
- 5. Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]
- 9. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl‐, Propyl‐ and Phenyl‐Groups at the C2 Position - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novapublishers.com [novapublishers.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution of 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of 1-iodopropane, a versatile substrate in organic synthesis. The protocols outlined below utilize a range of common nucleophiles to generate a variety of functionalized propane (B168953) derivatives, which are valuable intermediates in the development of novel therapeutic agents and other advanced materials. All reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism, taking advantage of the excellent leaving group ability of the iodide ion.[1][2]
Core Concepts: The SN2 Reaction of this compound
The nucleophilic substitution reactions of this compound, a primary alkyl halide, proceed through a concerted SN2 mechanism.[1] In this single-step process, the nucleophile attacks the electrophilic carbon atom bearing the iodine from the backside, leading to an inversion of stereochemistry at the carbon center.[2] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[2]
The general workflow for these reactions involves the reaction of this compound with a selected nucleophile in a suitable solvent, often with heating under reflux to ensure the reaction proceeds to completion.[3][4][5] The choice of solvent is critical; polar aprotic solvents are often preferred as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively "naked" and more reactive.[6] Following the reaction, a standard aqueous work-up is typically employed to remove inorganic byproducts, followed by purification of the organic product, commonly through distillation or column chromatography.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 50/50 Ethanol (B145695)/Water | Reflux | 1-2 | High | Propan-1-ol |
| Cyanide | Potassium Cyanide (KCN) | Ethanol | Reflux | 2-4 | Typically 70-90 | Butanenitrile |
| Ammonia (B1221849) | Excess Ammonia (NH₃) | Ethanol | Sealed Tube, Heat | 12-24 | ~64 | 1-Propylamine |
| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 1-3 | High | Ethyl Propyl Ether |
| Azide | Sodium Azide (NaN₃) | DMF | 60-70 | 12-24 | >90 | 1-Propylazide |
| Thiomethoxide | Sodium Thiomethoxide (NaSMe) | Ethanol | Room Temperature | 1-2 | High | Methyl Propyl Sulfide |
Experimental Protocols
Protocol 1: Synthesis of Propan-1-ol via Hydrolysis
Objective: To synthesize propan-1-ol through the hydrolysis of this compound with sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in a 50/50 mixture of ethanol and water.
-
Add this compound to the flask (a typical molar ratio is 1:1.2 of this compound to NaOH).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[3]
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the propan-1-ol by fractional distillation, collecting the fraction boiling at 96-98 °C.
Protocol 2: Synthesis of Butanenitrile
Objective: To synthesize butanenitrile by reacting this compound with potassium cyanide, a key reaction for carbon chain extension.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide in ethanol.[4]
-
Add this compound to the ethanolic KCN solution (a typical molar ratio is 1:1.1 of this compound to KCN).
-
Heat the mixture under reflux for 2-4 hours.[4] The formation of a precipitate (potassium iodide) indicates the reaction is proceeding.
-
After cooling, filter the reaction mixture to remove the precipitated potassium iodide.
-
Remove the ethanol from the filtrate by distillation.
-
Purify the resulting butanenitrile by fractional distillation, collecting the fraction boiling at 116-118 °C.
Protocol 3: Synthesis of 1-Propylamine
Objective: To synthesize 1-propylamine from this compound using an excess of ammonia to minimize the formation of secondary and tertiary amines.[7]
Materials:
-
This compound
-
Concentrated aqueous ammonia
-
Ethanol
-
Sealed pressure tube
-
Heating source
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
In a thick-walled sealed tube, combine this compound with a large excess of a concentrated solution of ammonia in ethanol.[5] A significant excess of ammonia is crucial to favor the formation of the primary amine.[7]
-
Seal the tube and heat it at approximately 100 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube in a well-ventilated fume hood.
-
Transfer the contents to a round-bottom flask and remove the ethanol and excess ammonia by rotary evaporation.
-
To the remaining residue, add aqueous NaOH to deprotonate the ammonium (B1175870) salt and liberate the free amine.
-
Extract the 1-propylamine with diethyl ether, dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain the product.
Protocol 4: Synthesis of Ethyl Propyl Ether (Williamson Ether Synthesis)
Objective: To prepare ethyl propyl ether via the Williamson ether synthesis, reacting this compound with sodium ethoxide.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add this compound dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and purify the ethyl propyl ether by distillation, collecting the fraction boiling at approximately 63-64 °C.
Visualizations
Caption: General SN2 reaction mechanism for this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
Application of 1-Iodopropane in Radiolabeling Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and methodologies for utilizing 1-iodopropane in radiolabeling studies for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). While direct, widespread applications of this compound as a precursor in the synthesis of clinically established radiotracers are not extensively documented in peer-reviewed literature, its chemical properties make it a viable candidate for introducing a radiolabeled propyl group into biologically active molecules. This application note will, therefore, cover the theoretical basis, analogous applications, and detailed protocols for its potential use.
Introduction to Radiolabeling with Iodine Isotopes
Radioiodination is a fundamental technique in the development of radiopharmaceuticals. Several iodine isotopes are commonly used, each with distinct properties suitable for different applications:
-
Iodine-123 (¹²³I): Used for SPECT imaging due to its 13.2-hour half-life and 159 keV gamma emission.[1]
-
Iodine-124 (¹²⁴I): A positron emitter with a longer half-life of 4.2 days, making it suitable for PET imaging of biological processes that occur over several days, such as the tracking of antibodies.[2][3]
-
Iodine-125 (¹²⁵I): With a long half-life of 59.4 days, it is primarily used in preclinical research and in vitro assays.[4]
-
Iodine-131 (¹³¹I): Used for both therapy (due to its beta emission) and imaging.[4]
The introduction of these isotopes into a molecule can be achieved through various methods, including electrophilic and nucleophilic substitution reactions.[3]
Potential Application of this compound in Radiolabeling
Radioiodinated this compound can serve as a radiolabeling agent for the introduction of a radioactive propyl group into a target molecule. This is typically achieved through nucleophilic substitution, where a nucleophilic functional group on a precursor molecule (such as an amine, thiol, or hydroxyl group) displaces the iodide from [¹²³I]-, [¹²⁴I]-, or [¹²⁵I]-1-iodopropane.
This approach is analogous to the well-established use of [¹¹C]-methyl iodide and other radio-labeled alkyl halides in PET tracer synthesis. For instance, a patent describes the use of [¹¹C]-propyl iodide for the alkylation of precursor molecules in an HPLC injection loop, highlighting the feasibility of using short-chain radioiodoalkanes as radiolabeling agents.[5]
The resulting radiolabeled molecule's biological activity and targeting specificity would be determined by the unlabeled portion of the molecule. The radiolabeled propyl group serves as the reporter for imaging.
Experimental Protocols
Hypothetical Protocol: Radiolabeling via Alkylation with [¹²⁴I]-1-Iodopropane
This protocol describes a hypothetical procedure for labeling a precursor molecule containing a primary amine with [¹²⁴I]-1-iodopropane.
Materials:
-
Precursor molecule with a primary amine functional group
-
[¹²⁴I]-Sodium Iodide ([¹²⁴I]NaI) in 0.1 N NaOH
-
This compound
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., V-vial)
-
Heating block
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol (B145695) for elution
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Preparation of [¹²⁴I]-1-Iodopropane: This step would ideally be performed in a dedicated radiochemistry synthesis module. A common method for preparing radioiodoalkanes is through isotopic exchange or by reacting radioiodide with a suitable precursor. For this hypothetical protocol, we assume the availability of [¹²⁴I]-1-iodopropane.
-
Reaction Setup: In a shielded hot cell, dissolve the amine-containing precursor (1-2 mg) in anhydrous acetonitrile (200 µL) in a reaction vial. Add DIPEA (5 µL) to the solution.
-
Radiolabeling: Add the [¹²⁴I]-1-iodopropane solution (approx. 370-740 MBq) to the reaction vial.
-
Reaction Conditions: Seal the vial and heat at 80-100°C for 15-20 minutes.
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the mixture onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the radiolabeled product, identified by UV and radiation detectors.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile water for injection to achieve the desired final concentration and an ethanol concentration of <10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with a radiation detector.
-
Residual Solvents: Analyze for residual ethanol and acetonitrile using gas chromatography (GC).
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is suitable for injection.
-
General Protocol: Radioiodination via Iododestannylation
This is a widely used and robust method for radioiodinating aromatic compounds, which could be part of a larger molecule containing a propyl group.[2]
Materials:
-
Tributylstannyl precursor of the target molecule
-
[¹²⁴I]NaI in 0.1 N NaOH
-
Chloramine-T solution (1.5 mg/mL in acetic acid)
-
Methionine methyl ester solution (0.5 g/mL in water)
-
Concentrated HCl
-
HPLC system for purification
-
Other materials as listed in the previous protocol.
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the tributylstannyl precursor (25 µg) in methanol (20 µL).
-
Radiolabeling: Add the [¹²⁴I]NaI solution (40 µL).
-
Oxidation: Add the Chloramine-T solution (15 µL). Gently shake the vial and heat at 50°C for 2 minutes.
-
Quenching: Allow the vial to cool to room temperature. Add the methionine methyl ester solution (10 µL) to quench the reaction.
-
Deprotection (if applicable): If the precursor has protecting groups (e.g., Boc), add concentrated HCl (10 µL) and heat at 50°C for 30 minutes.[2]
-
Purification and Formulation: Follow steps 5 and 6 from the previous protocol.
-
Quality Control: Perform quality control as described in step 7 of the previous protocol.
Data Presentation
The following tables summarize typical quantitative data for radioiodination reactions. It is important to note that these values are for general radioiodination procedures, as specific data for this compound applications are limited.
Table 1: Radioiodination Reaction Parameters and Yields
| Radiotracer/Precursor | Isotope | Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Reference |
| [¹²⁴I]-PU-H71 | ¹²⁴I | Iododestannylation | 55 ± 6% | >98% | [2] |
| [¹²³I]PSMA-p-IB | ¹²³I | Electrophilic Substitution | 74.9 ± 1.0% | >99.5% | [6] |
| 2-[¹²³I]-iodoisonicotinic acid hydrazide | ¹²³I | Exchange Reaction | 69% | Not specified | [7] |
| [¹²³I]-MAPi | ¹²³I | Iododestannylation | 45 ± 2% | Not specified | [8] |
Table 2: Properties of Iodine Radioisotopes for Radiolabeling
| Isotope | Half-life | Principal Emission(s) | Primary Application |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT |
| ¹²⁴I | 4.2 days | Positron (β+), Gamma | PET |
| ¹²⁵I | 59.4 days | Gamma (35.5 keV), X-ray | Preclinical/In vitro |
| ¹³¹I | 8.0 days | Beta (β-), Gamma | Therapy, SPECT |
Visualizations
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 124Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years | MDPI [mdpi.com]
- 5. US6749830B2 - Method for the synthesis of radiolabeled compounds - Google Patents [patents.google.com]
- 6. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-[123I and 124I]-iodoisonicotinic acid hydrazide--potential radiotracers for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved radiosynthesis of 123I-MAPi, an auger theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Iodopropane Reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete reactions with 1-iodopropane.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nucleophilic substitution reaction with this compound is not going to completion. What are the common causes?
An incomplete reaction with this compound, a primary alkyl halide, typically proceeds via an S(_N)2 mechanism.[1][2] Several factors can impede this reaction:
-
Weak Nucleophile: S(N)2 reactions require a strong nucleophile to proceed at a reasonable rate. Neutral molecules are generally weaker nucleophiles than negatively charged species.[3][4]
-
Inappropriate Solvent Choice: The solvent has a significant impact on the reaction rate. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[3][5]
-
Competing Elimination Reaction: A common side reaction is the E2 elimination, which produces propene instead of the desired substitution product. This is favored by high temperatures and the use of strong, sterically hindered bases.[1][6]
-
Insufficient Reaction Time or Temperature: Some S(_N)2 reactions can be slow and may require extended reaction times (from 1 to 8 hours) or gentle heating to proceed to completion.[1] However, excessively high temperatures can promote elimination side reactions.[6]
-
Reagent Purity and Stability: this compound can decompose when exposed to light.[7] Additionally, if using an alkoxide nucleophile (e.g., in a Williamson ether synthesis), it must be prepared correctly, often in situ, as they are highly reactive and sensitive to moisture.[1][8]
Question 2: How does my choice of solvent affect the reaction?
The solvent plays a critical role in an S(N)2 reaction. For reactions involving this compound, polar aprotic solvents are generally the most effective.
-
Polar Aprotic Solvents (Recommended): Acetone, acetonitrile (B52724) (ACN), and N,N-dimethylformamide (DMF) are excellent choices.[1] These solvents can dissolve the reagents but do not strongly solvate the nucleophile, leaving it free and highly reactive.[5]
-
Polar Protic Solvents (Use with Caution): Solvents like water, ethanol (B145695), and methanol (B129727) can form a "solvent cage" around the nucleophile through hydrogen bonding.[3] This stabilizes the nucleophile, lowers its energy, and makes it less reactive, thus slowing the S(_N)2 reaction rate.[3][5] While ethanol may be used, it can also favor elimination reactions.[6]
Question 3: I am observing the formation of an alkene. How can I minimize this elimination side reaction?
The formation of propene indicates that an E2 elimination reaction is competing with your desired S(_N)2 substitution.[6] To favor substitution over elimination, consider the following adjustments:
-
Temperature: Use lower reaction temperatures. Higher temperatures favor elimination.[6]
-
Base/Nucleophile: Use a strong, but not sterically bulky, nucleophile. Very bulky bases are more likely to act as a base (abstracting a proton) than as a nucleophile (attacking the carbon center).[2]
-
Solvent: Use a solvent that favors substitution. For example, using more water in an ethanol/water mixture encourages substitution.[6] Pure ethanol as a solvent tends to encourage elimination.[6]
-
Concentration: Use a lower concentration of your base/nucleophile. Higher concentrations of hydroxide, for instance, favor elimination.[6]
Question 4: Why is this compound a good substrate for S(_N)2 reactions?
This compound is well-suited for S(_N)2 reactions for two main reasons:
-
Primary Alkyl Halide: It is a primary alkyl halide, meaning the carbon atom bonded to the iodine is only attached to one other carbon. This results in minimal steric hindrance, allowing the nucleophile to easily perform a "backside attack" on the electrophilic carbon.[2][9]
-
Excellent Leaving Group: The iodide ion (I⁻) is an excellent leaving group because it is a very weak base.[5] The C-I bond is the weakest among the carbon-halogen bonds, facilitating a faster substitution reaction compared to 1-chloropropane (B146392) or 1-bromopropane.[10][11]
Data Summary: Optimizing this compound S(_N)2 Reactions
The following table summarizes the key experimental factors and their influence on the outcome of reactions involving this compound.
| Factor | Favorable for S(N)2 (Substitution) | Unfavorable for S(_N)2 / Favors E2 (Elimination) |
| Substrate Structure | Primary (e.g., this compound)[2] | Tertiary or highly branched secondary substrates[2] |
| Nucleophile | Strong, non-bulky (e.g., I⁻, RS⁻, N₃⁻, CN⁻)[12][3] | Strong, sterically hindered bases (e.g., t-BuO⁻)[2] |
| Solvent | Polar Aprotic (e.g., DMF, Acetone, Acetonitrile)[1][12] | Polar Protic (e.g., Water, Ethanol, Methanol)[3][6] |
| Temperature | Moderate/Low Temperature[6] | High Temperature[6] |
| Base Concentration | Lower concentration[6] | High concentration of strong base[6] |
General Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of an ether using this compound and an alcohol, a classic S(_N)2 reaction.
Objective: To synthesize propyl ethyl ether from ethanol and this compound.
Reagents & Materials:
-
Ethanol (anhydrous)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF, or N,N-Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
Methodology:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere. This is crucial as alkoxides are moisture-sensitive.[8][13]
-
Alkoxide Formation:
-
Add anhydrous ethanol to the flask via syringe.
-
Slowly add sodium hydride (NaH) portion-wise to the stirring ethanol at 0 °C (ice bath). NaH is a strong base that will deprotonate the alcohol to form the sodium ethoxide nucleophile.[14] The reaction will generate hydrogen gas.
-
Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete to ensure full formation of the alkoxide.
-
-
Nucleophilic Substitution:
-
Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Slowly add this compound to the solution via syringe.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude propyl ethyl ether by distillation.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting an incomplete reaction with this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Page loading... [guidechem.com]
- 8. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. Answered: 4. Explain why the rate of formation of 1-azidopropane is different depending on which halopropane (X = F, Cl, Br, I) is used. Explain which halopropane will… | bartleby [bartleby.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. francis-press.com [francis-press.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: 1-Iodopropane Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering side products in alkylation reactions involving 1-iodopropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during alkylation reactions with this compound?
The most prevalent side products are propene, resulting from an elimination reaction, and 1-propanol (B7761284), formed through hydrolysis.[1][2] Depending on the substrate and reaction conditions, you may also encounter products from over-alkylation or polymerization.[3][4] Discoloration of the reaction mixture often indicates the formation of molecular iodine (I₂) due to the decomposition of this compound.[1][5]
Q2: What causes the formation of propene as a side product?
Propene is formed via a competing elimination reaction, most commonly the bimolecular elimination (E2) pathway.[2][6][7] This occurs when the base used in the reaction abstracts a proton from the carbon adjacent to the one bearing the iodide, leading to the formation of a double bond. Iodide is an excellent leaving group, which facilitates both the desired substitution (S_N2) and the undesired elimination (E2) reactions.[2][8]
Q3: Which reaction conditions favor the formation of propene?
The formation of propene is generally favored by:
-
Strong, bulky bases: Sterically hindered bases are more likely to act as a base (abstracting a proton) rather than as a nucleophile.[8]
-
High temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are favored by increased temperatures.
-
Choice of solvent: Polar aprotic solvents can favor E2 reactions.[8]
Q4: How can the formation of 1-propanol be minimized?
1-propanol is typically formed by the hydrolysis of this compound when water is present in the reaction mixture.[1] To minimize its formation, it is crucial to use anhydrous (dry) solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Q5: My reaction mixture has turned yellow, brown, or purple. What does this indicate and how can it be resolved?
This discoloration is usually due to the formation of molecular iodine (I₂), which can happen if the this compound degrades, a process accelerated by light and heat.[1][5] During the reaction workup, the iodine can be removed by washing the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite.[1][5]
Q6: What are the best practices for storing this compound to ensure its purity?
This compound is sensitive to light and can decompose over time.[1][5] It should be stored in a cool, dark place, such as a refrigerator, in a tightly sealed, opaque container.[1] Many commercial sources of this compound contain a copper stabilizer to inhibit decomposition.[9]
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired alkylated product with significant propene formation. | The base is too strong or sterically hindered, favoring elimination. | Use a weaker or less sterically hindered base (e.g., switch from potassium tert-butoxide to potassium carbonate). |
| The reaction temperature is too high. | Run the reaction at a lower temperature. Consider starting at 0°C or room temperature. | |
| Presence of 1-propanol in the final product mixture. | Water is present in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction mixture darkens significantly during the reaction or upon heating. | Decomposition of this compound to form iodine (I₂).[1][5] | Protect the reaction from light by wrapping the flask in aluminum foil. During workup, wash the organic phase with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.[10] |
| Formation of high-molecular-weight byproducts or polymers. | The substrate or product is susceptible to polymerization under the reaction conditions. This can be more common in certain industrial-scale alkylations.[3][4] | Lower the reaction temperature. Use a higher dilution of reagents. Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation
The ratio of substitution to elimination products is highly dependent on the specific substrate, base, solvent, and temperature used. The following table provides an illustrative summary of how reaction conditions can influence the outcome, based on established principles of organic chemistry.
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution
| Base | Temperature | Solvent | Typical Major Product | Typical Major Side Product |
| K₂CO₃ (weak base) | Room Temp | DMF | Alkylated Product (S_N2) | Propene (minor) |
| NaH (strong, non-hindered base) | Room Temp | THF | Alkylated Product (S_N2) | Propene |
| KOtBu (strong, hindered base) | 80 °C | t-BuOH | Propene (E2) | Alkylated Product (minor) |
Note: This table is for illustrative purposes. Actual product ratios will vary based on the specific nucleophile/substrate being used.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
This protocol describes a general method for the N-alkylation of a secondary amine as an example.
-
Preparation : Add the secondary amine (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition : Add an appropriate anhydrous solvent (e.g., acetonitrile (B52724) or DMF) to dissolve or suspend the reagents.
-
Inert Atmosphere : Flush the flask with an inert gas (nitrogen or argon).
-
Reagent Addition : Add this compound (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction : Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50°C) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and then brine. If the organic layer is colored, wash with a 10% aqueous sodium thiosulfate solution.[10] Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Removal of Iodine Contamination During Workup
-
Combine the organic extracts from the reaction workup in a separatory funnel.
-
Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Shake the funnel gently. The brownish/purple color of iodine should disappear as it is reduced to colorless iodide (I⁻).
-
Separate the aqueous layer.
-
Repeat the wash if any color persists in the organic layer.
-
Proceed with standard water and brine washes to remove residual thiosulfate salts.
Visualizations
Reaction Pathway Diagram
Caption: Competing S_N2 (alkylation) and E2 (elimination) pathways.
Troubleshooting Workflow
References
- 1. This compound | 107-08-4 [chemicalbook.com]
- 2. Organic Chemistry: Elimination Reactions and Related Concepts State Sayt.. [askfilo.com]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Page loading... [guidechem.com]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. 1-碘丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 1-Iodopropane Substitution Reactions
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 1-iodopropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in SN2 reactions with this compound can stem from several factors. The most common issues include:
-
Sub-optimal Solvent Choice: The use of polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, reducing its reactivity.[1][2]
-
Weak Nucleophile: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile. A weak nucleophile will result in a slow reaction and potentially lower yield.
-
Competing Elimination (E2) Reaction: At higher temperatures, the E2 elimination reaction can become a significant side reaction, producing propene instead of the desired substitution product.[3]
-
Steric Hindrance: While this compound is a primary alkyl halide and generally favored for SN2 reactions, a bulky nucleophile can hinder the backside attack, slowing the reaction rate.
-
Reagent Purity and Moisture: Impurities in the reactants or the presence of water can lead to unwanted side reactions.
Q2: How can I minimize the competing E2 elimination reaction?
A2: To favor the SN2 pathway over the E2 pathway, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions are more entropically favored and thus become more dominant at higher temperatures.[3]
-
Choice of Base/Nucleophile: Use a strong, non-bulky nucleophile. Highly hindered, strong bases (e.g., potassium tert-butoxide) will favor elimination. Good choices for promoting substitution include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides.
-
Solvent: While polar aprotic solvents are ideal for SN2 reactions, using a less polar solvent can sometimes reduce the rate of elimination.
Q3: What is the best type of solvent for an SN2 reaction with this compound?
A3: Polar aprotic solvents are the best choice for SN2 reactions involving this compound.[1][4][5] These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972), can dissolve the nucleophilic salt while not solvating the anion as strongly as protic solvents do. This "naked" nucleophile is more reactive and leads to a faster SN2 reaction rate.[1][4][5]
Q4: I am performing a Finkelstein reaction to synthesize this compound from 1-bromopropane (B46711), but the yield is low. How can I improve it?
A4: The Finkelstein reaction is an equilibrium process. To drive the reaction towards the formation of this compound, you can:
-
Utilize Le Chatelier's Principle: The reaction is typically carried out in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) is not. The precipitation of NaBr from the reaction mixture shifts the equilibrium to the right, favoring the formation of this compound.[6][7][8][9]
-
Use an Excess of Sodium Iodide: Using a molar excess of sodium iodide can also help to push the equilibrium towards the products.[8]
-
Ensure Anhydrous Conditions: The presence of water can interfere with the reaction. Using dry acetone and reactants is crucial.
-
Increase the Temperature: Since the reaction to form this compound from 1-bromopropane is endothermic, increasing the reaction temperature will favor the product formation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Weak nucleophile | Select a stronger, less sterically hindered nucleophile. Consult nucleophilicity charts for relative strengths. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMSO, DMF, or acetone to enhance nucleophile reactivity.[1][4][5] | |
| Low reaction temperature | While high temperatures can favor elimination, the reaction may need gentle heating to proceed at a reasonable rate. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. | |
| Impure reagents | Ensure all reactants and solvents are pure and dry. | |
| Presence of a significant amount of propene (elimination byproduct) | High reaction temperature | Lower the reaction temperature. Run the reaction at room temperature or even 0°C if the reaction rate is sufficient. |
| Sterically bulky or strongly basic nucleophile | Use a smaller, less basic nucleophile that is still a good nucleophile (e.g., N₃⁻, CN⁻). | |
| Inappropriate solvent | The choice of a highly polar solvent can sometimes favor elimination. Experiment with different polar aprotic solvents. | |
| Reaction is very slow | Low concentration of reactants | Increase the concentration of either the this compound or the nucleophile. The SN2 reaction is bimolecular, so its rate depends on the concentration of both reactants. |
| Poor leaving group (if not iodide) | If you are starting with a different propyl halide, consider converting it to this compound first via the Finkelstein reaction, as iodide is an excellent leaving group.[6] | |
| Multiple unexpected products | Side reactions with solvent or impurities | Ensure high purity of all reagents and use a solvent that is inert under the reaction conditions. |
| Rearrangement of substrate | While unlikely with a primary substrate like this compound, if using a different substrate, consider the possibility of carbocation rearrangements under SN1-favoring conditions (polar protic solvent, weak nucleophile). |
Data Presentation
Table 1: Relative Rates of SN2 Reactions of Alkyl Halides with Iodide in Acetone
This table illustrates the excellent leaving group ability of iodide compared to other halogens.
| Alkyl Halide | Relative Rate |
| R-F | 1 |
| R-Cl | 200 |
| R-Br | 10,000 |
| R-I | 30,000 |
Data is generalized and intended for comparative purposes.
Table 2: Effect of Solvent on the Relative Rate of an SN2 Reaction
This table demonstrates the significant rate enhancement observed when using polar aprotic solvents for SN2 reactions. The reaction shown is CH₃I + Cl⁻ → CH₃Cl + I⁻.
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1,200,000 |
| Acetone | Polar Aprotic | 500,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1,300,000 |
Data is generalized and intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of 1-Propyl Azide via SN2 Reaction
-
Objective: To synthesize 1-propyl azide from this compound and sodium azide.
-
Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-propyl azide.
-
Purify the product by distillation if necessary.
-
Protocol 2: Synthesis of Butyronitrile (B89842) via SN2 Reaction
-
Objective: To synthesize butyronitrile (propyl cyanide) from this compound and sodium cyanide.
-
Reagents:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sodium cyanide (1.1 equivalents) to anhydrous DMSO.
-
Heat the stirred suspension to 90 °C.
-
Slowly add this compound (1.0 equivalent) to the heated suspension. An exothermic reaction may be observed.
-
Maintain the reaction temperature at 90-100 °C and monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a large volume of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting butyronitrile by fractional distillation.
-
Protocol 3: Finkelstein Reaction - Synthesis of this compound from 1-Bromopropane
-
Objective: To prepare this compound from 1-bromopropane.
-
Reagents:
-
1-Bromopropane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add 1-bromopropane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux. A white precipitate of sodium bromide should start to form.[6][9]
-
Continue refluxing for several hours, monitoring the reaction by TLC or GC until the 1-bromopropane is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the majority of the acetone from the filtrate by simple distillation.
-
Transfer the remaining liquid to a separatory funnel and wash with water, followed by a wash with a dilute aqueous sodium thiosulfate (B1220275) solution (to remove any remaining iodine), and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Purify the this compound by distillation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
1-Iodopropane decomposition during reaction workup
Technical Support Center: 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting for issues related to the decomposition of this compound during reaction workups.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned pink/purple/brown during workup. What causes this discoloration?
A1: The discoloration is almost always due to the formation of molecular iodine (I₂). This compound is susceptible to decomposition, especially when exposed to light, heat, or acidic/basic conditions, which can occur during an aqueous workup or chromatography.[1] The carbon-iodine bond is weak and can be cleaved, leading to the formation of radical or ionic intermediates that ultimately produce I₂.
Q2: How can I remove the iodine color from my organic layer?
A2: The most common and effective method is to wash the organic layer with a mild reducing agent. An aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will react with iodine to form colorless iodide salts, which are then removed with the aqueous layer.
Experimental Protocol: Removal of Iodine during Workup
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Extraction: Transfer your reaction mixture to a separatory funnel and add the organic extraction solvent if not already present.
-
Washing: Add the sodium thiosulfate/bisulfite solution to the separatory funnel. Shake the funnel gently. The brown/purple color of the organic layer should disappear.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat (if necessary): If the color persists, repeat the wash.
-
Final Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water and thiosulfate/bisulfite salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Q3: Can this compound decompose during column chromatography on silica (B1680970) gel?
A3: Yes, this is a significant issue. Silica gel is weakly acidic and has a high surface area, which can promote the decomposition of sensitive compounds like alkyl iodides.[2][3][4][5] This can lead to the formation of iodine (seen as a colored band on the column), propene (via elimination), or 1-propanol (B7761284) (via reaction with trace water on the silica). This degradation can result in low or no recovery of the desired product.
Q4: How can I prevent decomposition during chromatographic purification?
A4:
-
Deactivate the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1-2% v/v), in the eluent. This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic grade), or a deactivated (e.g., end-capped) reverse-phase silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Spot Test: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for 20-30 minutes. If a new, lower Rf spot (often baseline) or streaking appears, it's a strong indication of decomposition on silica.
Q5: What is the purpose of the copper stabilizer often found in commercial this compound?
A5: Commercial this compound often contains copper wire or chips as a stabilizer.[6][7][8][9] Copper acts as a radical scavenger, preventing the light- or heat-induced free-radical chain reactions that lead to the formation of iodine and other degradation products. This prolongs the shelf-life of the reagent.
Troubleshooting Guide
This section addresses specific problems encountered during the workup and purification of reactions involving this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or Zero Yield After Column Chromatography | Decomposition on silica gel. | - Neutralize silica with triethylamine. - Use neutral alumina as the stationary phase. - Consider purification by distillation if the product is thermally stable and volatile.[10] |
| Persistent Pink/Brown Color in Product after Workup | Incomplete removal of iodine (I₂). | - Repeat the aqueous wash with sodium thiosulfate (Na₂S₂O₃). - Ensure the washing solution is fresh. |
| Product is an Oil, but NMR shows Impurities like Propanol or Propene | Decomposition occurred via substitution (hydrolysis) or elimination. | - For Hydrolysis: Ensure all solvents and reagents are anhydrous. Perform workup at lower temperatures (e.g., using an ice bath). - For Elimination: Avoid strong, non-nucleophilic bases during workup if possible. Use milder conditions. |
| Formation of Emulsion During Aqueous Wash | High concentration of polar byproducts or residual high-boiling solvents (e.g., DMF, DMSO).[11] | - Add brine (saturated aq. NaCl) to the separatory funnel to help break the emulsion. - If a high-boiling solvent was used, remove it under vacuum before the aqueous workup. - Filter the entire mixture through a pad of Celite. |
Visualizing Decomposition & Troubleshooting
The following diagrams illustrate the key decomposition pathways and a logical workflow for troubleshooting issues with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. This compound, 99%, stabilized | Fisher Scientific [fishersci.ca]
- 7. 174052500 [thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
- 9. N-Propyl Iodide this compound | Iodide Manufacturer USA [deepwaterchemicals.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
How to remove unreacted 1-Iodopropane from product
Technical Support Center: Purification Strategies
Troubleshooting Guides and FAQs for Removing Unreacted 1-Iodopropane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my product?
A1: The most common and effective methods for removing unreacted this compound are distillation, extractive workup (liquid-liquid extraction), and column chromatography. The best method for your specific needs will depend on the physical properties of your product, the scale of your reaction, and the other impurities present.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the properties of your product relative to this compound. A decision-making workflow is provided below to guide your selection. Key considerations include the boiling point difference between your product and this compound, the solubility of your product, and its polarity.
Q3: I've performed a reaction where this compound was used in excess. Which purification technique is generally the most efficient for removing large quantities of this starting material?
A3: For large quantities of unreacted this compound, distillation is often the most efficient first-pass purification method, especially if there is a significant difference in boiling points between this compound and your product. This allows for the bulk removal of the volatile starting material before proceeding to other purification steps if necessary.
Q4: My product is a solid. How does this affect my choice of purification method to remove this compound?
A4: If your product is a solid, you have several options. You can first remove the bulk of the this compound by distillation (if your solid is not heat-sensitive) and then purify the solid product by recrystallization. Alternatively, you can perform an extractive workup to remove the this compound, followed by evaporation of the solvent and recrystallization of the solid product. Column chromatography can also be used to purify the solid after initial solvent removal.
Q5: Can I use a simple water wash to remove this compound?
A5: While this compound has low solubility in water, a simple water wash may not be sufficient for complete removal.[1] Its solubility can be further decreased by using a saturated sodium chloride solution (brine), making extractive workup with brine more effective than with water alone. For more effective removal via washing, multiple extractions are recommended.
Troubleshooting Guides
Scenario 1: My product has a significantly different boiling point than this compound.
| Problem | Possible Cause | Solution |
| I need to remove this compound from a high-boiling product (Boiling Point > 170°C). | The large difference in boiling points allows for efficient separation by distillation. | Perform a simple distillation . Heat the mixture to the boiling point of this compound (102-103°C at atmospheric pressure). The this compound will distill off, leaving your higher-boiling product in the distillation flask. |
| I need to remove this compound from a low-boiling product (Boiling Point < 80°C). | The product is more volatile than this compound. | Perform a simple distillation . Your product will distill first. Carefully monitor the temperature to ensure a clean separation from the higher-boiling this compound. |
| My product's boiling point is close to that of this compound (within 70°C). | Simple distillation will not provide adequate separation due to the small difference in boiling points.[2][3] | Perform a fractional distillation . The fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a much better separation of liquids with close boiling points.[2][4][5] |
Scenario 2: My product and this compound have similar boiling points, or my product is not suitable for distillation.
| Problem | Possible Cause | Solution |
| Distillation is not a viable option due to similar boiling points or thermal instability of my product. | The separation must be based on differences in solubility and polarity rather than boiling point. | An extractive workup is a good alternative. Since this compound is nonpolar, it can be separated from more polar products by partitioning between an organic solvent and an aqueous phase. |
| After an initial water wash, I still observe this compound in my product layer. | This compound has very limited solubility in pure water. | Wash the organic layer multiple times with a saturated brine solution . The high salt concentration further reduces the solubility of nonpolar organic compounds like this compound in the aqueous layer. |
Scenario 3: Extractive workup did not sufficiently remove this compound, or my product is also nonpolar.
| Problem | Possible Cause | Solution |
| My product and this compound are both nonpolar, making extractive workup ineffective. | Separation needs to be based on small differences in polarity and interaction with a stationary phase. | Normal-phase flash column chromatography is the recommended method. Use a nonpolar mobile phase to elute the this compound first, followed by a slightly more polar solvent system to elute your product. |
| I am unsure which solvent system to use for column chromatography. | An inappropriate solvent system will result in poor separation. | Start with a very nonpolar eluent, such as 100% hexanes or a mixture with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 99:1 hexanes:ethyl acetate).[6] Monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent system. |
| My product is more nonpolar than this compound. | In normal-phase chromatography, the more nonpolar compound elutes first. | In this less common scenario, your product would elute before this compound. If the separation is still challenging, consider reverse-phase chromatography . In reverse-phase, the stationary phase is nonpolar, and a polar mobile phase is used. The more polar compound (in this case, this compound relative to a more nonpolar product) would elute first. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol |
| Boiling Point | 102-103 °C |
| Density | 1.74 g/mL |
| Solubility in Water | 1.1 g/L |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
1. Simple Distillation to Remove this compound
-
Objective: To separate this compound from a non-volatile or high-boiling point product.
-
Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, receiving flask, thermometer.
-
Procedure:
-
Assemble the simple distillation apparatus. Ensure all joints are securely clamped.
-
Place the crude reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise and stabilize at the boiling point of this compound (102-103 °C).
-
Collect the distilled this compound in the receiving flask.
-
Once all the this compound has distilled, the temperature will either drop or begin to rise towards the boiling point of the next component. At this point, stop the distillation.
-
The purified product remains in the distillation flask.
-
2. Extractive Workup with Brine
-
Objective: To remove this compound from a product with different solubility characteristics.
-
Apparatus: Separatory funnel, beakers, Erlenmeyer flasks.
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in which your product is soluble.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium chloride solution (brine).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a solvent less dense than water) contains dissolved salts and some impurities. The organic layer contains your product and the majority of the this compound.
-
Drain the aqueous layer.
-
Repeat the washing process with fresh brine two more times to maximize the removal of this compound.
-
After the final wash, drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
3. Flash Column Chromatography
-
Objective: To separate this compound from a product with similar physical properties based on polarity.
-
Apparatus: Chromatography column, silica (B1680970) gel, sand, eluent (solvent system), collection tubes.
-
Procedure:
-
Select a Solvent System: Using TLC, find a solvent system in which this compound has a high Rf value (e.g., >0.8) and your product has a lower Rf value (ideally between 0.2 and 0.4). A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate.[6]
-
Pack the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin adding the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to push the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Since this compound is nonpolar, it will travel down the column faster and be collected in the earlier fractions.
-
Increase Polarity (if necessary): Once the this compound has been eluted, you can gradually increase the polarity of the eluent to speed up the elution of your more polar product.
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Optimizing Temperatures for Reactions with 1-Iodopropane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the temperature for common organic reactions involving 1-iodopropane. Precise temperature control is critical for maximizing product yield, minimizing side reactions, and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Williamson ether synthesis using this compound?
A1: The Williamson ether synthesis with this compound is typically conducted in a temperature range of 50-100°C.[1][2] The ideal temperature within this range depends on the specific alkoxide and solvent used. For instance, a reaction to form propyl phenyl ether might involve heating a mixture of phenoxide, this compound, and a suitable solvent to reflux.
Q2: How does temperature affect the Finkelstein reaction when preparing this compound?
A2: The Finkelstein reaction, which can be used to synthesize this compound from 1-chloropropane (B146392) or 1-bromopropane, is versatile in its temperature requirements. It can be performed at room temperature, with gentle heating, or at temperatures around 100°C to increase the reaction rate.[3][4] The choice of temperature often depends on the reactivity of the starting alkyl halide and the desired reaction time.
Q3: What is the critical temperature consideration when forming a Grignard reagent from this compound?
A3: The formation of a Grignard reagent from this compound requires careful temperature management. Initiation of the reaction often necessitates gentle heating. However, the reaction is exothermic, and once initiated, cooling may be required to maintain a controlled reaction rate and prevent side reactions. For certain functionalized Grignard reagents, the reaction may need to be carried out at very low temperatures, such as -78°C, to ensure the stability of the reagent.[5][6]
Q4: How does temperature influence the competition between substitution (S\N2) and elimination (E2) reactions with this compound?
A4: Higher temperatures generally favor elimination (E2) over substitution (S\N2) reactions.[7][8] This is because elimination reactions typically have a higher activation energy and are more entropically favored.[9][10] When using a strong, non-bulky base with this compound (a primary alkyl halide), S\N2 is generally the major pathway. However, increasing the reaction temperature can increase the proportion of the elimination product, propene. With a sterically hindered (bulky) base, the E2 pathway becomes more favorable even at lower temperatures.[11]
Troubleshooting Guides
Williamson Ether Synthesis
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low Yield of Ether | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments within the 50-100°C range and monitor the reaction progress by TLC.[1][2] |
| Reaction temperature is too high, leading to the decomposition of reactants or products, or favoring elimination. | Decrease the reaction temperature. If elimination is a significant side reaction, consider running the reaction at the lower end of the recommended temperature range (50-70°C). | |
| Formation of Propene (Elimination Product) | The reaction temperature is too high, favoring the E2 pathway.[7][8] | Lower the reaction temperature. Consider using a less hindered base if possible. |
Finkelstein Reaction
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Slow or Incomplete Reaction | The reaction temperature is too low. | Gently heat the reaction mixture. Refluxing in acetone (B3395972) (boiling point ~56°C) is a common practice.[3] |
| Side Product Formation | Excessively high temperatures for prolonged periods may lead to side reactions. | If side products are observed, try conducting the reaction at a lower temperature for a longer duration. |
Grignard Reagent Formation
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Reaction Fails to Initiate | Insufficient heating to overcome the activation energy and disrupt the magnesium oxide layer. | Gently warm a small portion of the reaction mixture with a heat gun.[12] The addition of a small crystal of iodine can also help initiate the reaction.[13][14] |
| Reaction is too Vigorous and Uncontrolled | The reaction is highly exothermic, and the initial temperature was too high or the addition of this compound was too fast. | Cool the reaction vessel in an ice bath once the reaction has initiated. Add the this compound solution dropwise to maintain a steady, controllable reflux.[6] |
| Low Yield of Grignard Reagent | The reaction temperature is too high, leading to side reactions such as Wurtz coupling. | Maintain a gentle reflux. Avoid excessive heating. For sensitive substrates, consider forming the Grignard reagent at a lower temperature. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Propyl Phenyl Ether
Objective: To synthesize propyl phenyl ether from phenol (B47542) and this compound.
Materials:
-
Phenol
-
Sodium hydroxide (B78521)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenol in anhydrous DMF.
-
Carefully add sodium hydroxide pellets to the solution and stir until the phenol is completely converted to sodium phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Maintain this temperature until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Finkelstein Reaction to Synthesize this compound
Objective: To synthesize this compound from 1-chloropropane.
Materials:
-
1-Chloropropane
-
Sodium iodide
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone.
-
Add 1-chloropropane to the solution.
-
Heat the mixture to reflux (approximately 56°C) and maintain for several hours. The formation of a white precipitate (sodium chloride) indicates the reaction is proceeding.[15]
-
Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the sodium chloride precipitate.
-
Remove the acetone under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
Protocol 3: Formation of Propylmagnesium Iodide (Grignard Reagent)
Objective: To prepare a Grignard reagent from this compound and magnesium.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.[13]
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction. Initiation is indicated by a color change (disappearance of the iodine color) and the onset of bubbling.[13]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. bohr.winthrop.edu [bohr.winthrop.edu]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
1-Iodopropane stability in the presence of strong bases
Technical Support Center: 1-Iodopropane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in the presence of strong bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound and a strong base gave a low yield of the desired substitution product (e.g., 1-propanol) and a significant amount of an alkene byproduct (propene). What happened?
A1: You are likely observing a competing elimination reaction (E2) alongside the desired nucleophilic substitution (S(_N)2). This compound is a primary alkyl halide, which can undergo both pathways. The formation of propene is a result of dehydrohalogenation.[1][2][3] To favor the substitution reaction, consider the following adjustments:
-
Choice of Base/Nucleophile: Use a strong, but non-bulky nucleophile like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[4][5] Sterically hindered (bulky) bases, such as potassium tert-butoxide, strongly favor elimination.[6][7][8]
-
Solvent: Use an aqueous or mixed aqueous-ethanolic solvent. Water tends to promote substitution over elimination.[9][10]
-
Temperature: Run the reaction at a lower temperature. Higher temperatures generally favor the elimination pathway.[9]
Q2: I am trying to synthesize propene from this compound, but my yield is poor and I'm isolating 1-propanol. How can I optimize the elimination reaction?
A2: To favor the E2 elimination pathway for propene synthesis, you should adjust your reaction conditions to disfavor the S(_N)2 substitution reaction. Key factors include:
-
Choice of Base: Employ a strong, sterically hindered (bulky) base. Potassium tert-butoxide (KOt-Bu) is an excellent choice for promoting elimination.[6][7][8]
-
Solvent: Use a non-aqueous, less polar solvent like pure ethanol (B145695) or tetrahydrofuran (B95107) (THF).[9][11]
-
Temperature: Increase the reaction temperature by heating the mixture under reflux.[9][12]
-
Concentration: Use a higher concentration of the strong base.[9]
Q3: Why is my this compound solution yellow/brown, and will this affect my reaction?
A3: this compound is sensitive to light and can decompose over time to form iodine (I(_2)), which imparts a yellow or brown color.[13][14][15] While minor discoloration may not significantly impact many reactions, it indicates decomposition. For sensitive experiments requiring high purity, it is advisable to purify the this compound before use. This can be done by washing with an aqueous solution of sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) to remove the iodine, followed by drying and distillation.[14] To prevent this issue, always store this compound in a dark or amber-colored bottle, in a cool, dry place, and away from light.[13][16]
Q4: The reaction is not proceeding at all. What are some potential causes?
A4: If you observe no reaction, consider these troubleshooting steps:
-
Reagent Quality: Ensure your this compound and the strong base are not degraded. Check the purity of your starting materials.
-
Base Strength: The base may not be strong enough to initiate the reaction efficiently. Hydroxide (OH
) and alkoxides (RO− ) are typically sufficient.− -
Temperature: The reaction may require heating to overcome the activation energy. Consider gently heating the reaction mixture.
-
Moisture: For reactions requiring anhydrous conditions (e.g., with very strong bases like LDA), ensure all glassware is oven-dried and solvents are properly distilled and dried. Moisture can quench the base.
Data Presentation: Factors Influencing Reaction Pathway
The reaction of this compound with a strong base can result in a mixture of substitution (S(_N)2) and elimination (E2) products. The major product is determined by the specific experimental conditions.
| Factor | Favors Substitution (S(_N)2) | Favors Elimination (E2) | Rationale |
| Base/Nucleophile | Strong, non-hindered nucleophiles (e.g., NaOH, KCN, RS
| Strong, sterically hindered bases (e.g., KOC(CH(_3))(_3) [t-BuOK], LDA) | Bulky bases have difficulty accessing the electrophilic carbon for substitution, making it easier to abstract a proton from the β-carbon.[17] |
| Solvent | Polar, protic solvents (e.g., H(_2)O, ethanol/water mixtures) | Aprotic or less polar solvents (e.g., pure ethanol, THF, DMSO) | Protic solvents can solvate the nucleophile, slightly reducing its basicity and favoring substitution. Ethanolic conditions are known to favor elimination.[9][12] |
| Temperature | Lower temperatures (e.g., room temperature) | Higher temperatures (e.g., heating under reflux) | Elimination reactions often have a higher activation energy than substitution and are therefore favored by increased heat.[9] |
| Substrate Structure | Primary (1°) Halide | Tertiary (3°) > Secondary (2°) > Primary (1°) | This compound is a primary halide, making it a good substrate for S(_N)2 due to low steric hindrance.[18][19] However, elimination can still be forced with the right conditions. |
Visualization of Competing Pathways
The following diagram illustrates the two competing reaction mechanisms for this compound when treated with a strong base (B:).
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of Propene via E2 Elimination
This protocol details a representative procedure for the dehydrohalogenation of this compound to favor the elimination product, propene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus (e.g., gas syringe or collection over water)
Procedure:
-
Safety First: Conduct the entire experiment in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is flammable and an irritant.[20] Potassium tert-butoxide is corrosive and moisture-sensitive.
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask and a condenser. Ensure all glassware is dry.
-
Reaction Mixture: In the round-bottom flask, dissolve a molar excess of potassium tert-butoxide in anhydrous ethanol.
-
Addition of Substrate: Slowly add this compound to the stirred solution of the base in ethanol. The addition is often done dropwise to control the initial reaction rate.
-
Heating: Gently heat the mixture to reflux using a heating mantle. The propene gas that evolves will pass through the condenser.[10]
-
Product Collection: Collect the gaseous propene using a suitable gas collection method.
-
Monitoring: The reaction can be monitored by measuring the volume of gas produced over time.
-
Workup: Once the reaction is complete (i.e., gas evolution ceases), cool the apparatus to room temperature. Quench the reaction mixture by carefully adding water. Neutralize the solution as needed before disposal according to institutional guidelines.
References
- 1. brainly.in [brainly.in]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. deepwaterchemicals.com [deepwaterchemicals.com]
- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. nbinno.com [nbinno.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 20. fishersci.com [fishersci.com]
Preventing elimination side reactions with 1-Iodopropane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize elimination side reactions when using 1-iodopropane as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: Why am I observing propene as a significant byproduct in my reaction with this compound?
A1: The formation of propene alongside your desired substitution product indicates a competing elimination reaction. This compound, as a primary alkyl halide, can undergo two primary bimolecular reaction pathways:
-
SN2 (Substitution): This is typically the desired pathway, where a nucleophile replaces the iodide to form a new carbon-nucleophile bond.
-
E2 (Elimination): In this pathway, a base removes a proton from the carbon adjacent to the one bearing the iodine (the β-carbon), leading to the formation of a double bond, resulting in propene gas.[1][2]
While this compound's primary structure strongly favors the SN2 pathway due to minimal steric hindrance, certain reaction conditions can increase the rate of the competing E2 reaction.[1][3][4]
Q2: How does my choice of nucleophile or base influence the amount of elimination byproduct?
A2: The properties of the reagent you use are critical in determining the ratio of substitution to elimination. The key factors are the reagent's basicity and its steric bulk.
-
Strong, Non-Bulky Bases/Nucleophiles: Reagents like ethoxide, hydroxide, and cyanide are strong nucleophiles and will predominantly favor the SN2 pathway with a primary substrate like this compound.[1][5]
-
Strong, Bulky Bases: Sterically hindered bases are a major cause of increased elimination.[3] Due to their size, it is difficult for them to access the carbon atom for a backside attack (required for SN2).[6][7] It is much easier for them to abstract a less hindered proton from the β-carbon, promoting the E2 reaction.[1][7] Potassium tert-butoxide (KOtBu), DBU, and DBN are classic examples of bulky bases that favor elimination.[1]
-
Weakly Basic, Good Nucleophiles: Reagents that are weak bases but good nucleophiles, such as azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻), will almost exclusively yield the SN2 product.[8][9]
The following diagram illustrates the decision point for the incoming reagent.
Caption: Competing SN2 and E2 pathways for this compound.
Q3: What is the optimal solvent for minimizing elimination?
A3: The choice of solvent significantly impacts the outcome.
-
Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, acetonitrile, and acetone (B3395972) are highly recommended.[8] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the anionic nucleophile.[10] This leaves the nucleophile "bare" and more reactive, increasing the rate of the SN2 reaction relative to E2.[11][12]
-
Polar Protic Solvents (Use with Caution): Solvents such as water and alcohols (e.g., ethanol) can solvate the nucleophile through hydrogen bonding. This "solvent cage" effectively weakens the nucleophile, which can increase the proportion of the E2 product.[11]
Q4: Does reaction temperature affect the SN2 vs. E2 outcome?
A4: Yes, temperature is a crucial factor.
-
Low Temperatures (Favors SN2): Substitution reactions are generally favored at lower temperatures.[6][13]
-
High Temperatures (Favors E2): Elimination reactions are favored by heat.[8][13][14] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more thermodynamically favorable.
Troubleshooting Guide
If you are observing a higher-than-expected yield of the elimination product (propene), follow this troubleshooting workflow to optimize your reaction for the desired SN2 product.
Caption: Troubleshooting flowchart for minimizing E2 elimination.
Data Summary
The selection of reagents and conditions has a quantifiable impact on the product ratio. While specific yields depend on the exact nucleophile and substrate, the general trends are well-established.
Table 1: Effect of Reagent Choice and Conditions on this compound Reactions
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
|---|---|---|
| Base/Nucleophile | Strong, non-bulky (e.g., NaCN, NaN₃, NaSMe)[8][9] | Strong, bulky (e.g., KOC(CH₃)₃, DBU)[1][3][7] |
| Temperature | Low (≤ 25 °C)[13] | High (> 50 °C, reflux)[8][13] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone)[8][11] | Polar Protic (e.g., Ethanol, Water)[11] |
Key Experimental Protocol
Protocol: General Procedure for Maximizing Nucleophilic Substitution on this compound
This protocol provides a generalized method optimized to favor the SN2 pathway. Note: Specific quantities, reaction times, and purification methods should be adapted based on the specific nucleophile and desired product.
Objective: To synthesize a propyl-substituted product via an SN2 reaction while minimizing the formation of propene.
Workflow for Reaction Optimization:
Caption: Experimental workflow for maximizing the SN2 product.
Materials:
-
This compound
-
Chosen Nucleophile (e.g., Sodium Cyanide, Sodium Azide)
-
Anhydrous Polar Aprotic Solvent (e.g., Anhydrous DMF or DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas line (Nitrogen or Argon)
-
Temperature-controlled bath (ice bath)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile (e.g., 1.2 equivalents).
-
Add the anhydrous polar aprotic solvent (e.g., DMF) and stir to dissolve or suspend the nucleophile.
-
Cool the mixture to 0 °C using an ice bath. This helps dissipate any initial exothermic reaction and maintains a low temperature to disfavor elimination.[13]
-
Slowly, add this compound (1.0 equivalent) to the cooled, stirring mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C).
-
Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography). The goal is to stop the reaction once the this compound has been consumed to prevent potential side reactions from prolonged heating.
-
Upon completion, quench the reaction appropriately (e.g., by pouring it into water).
-
Perform a standard aqueous work-up to extract the crude product.
-
Purify the product using a suitable method, such as distillation or column chromatography, to isolate the desired SN2 product from any unreacted starting material and residual salts.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Iodopropane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of crude products containing 1-iodopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in a crude product of this compound?
A1: Common impurities depend on the synthetic route, which often involves the reaction of n-propanol with a source of iodine.[1] Potential impurities include:
-
Free Iodine (I₂): Arises from unreacted iodine or decomposition, causing a yellow to brown discoloration.[2]
-
Unreacted n-propanol: The starting alcohol used in the synthesis.
-
Water: Can be introduced during the reaction or work-up steps.[1][3][4]
-
Acidic Byproducts: Such as hydroiodic acid (HI), which can form from the hydrolysis of this compound.[1][3][4]
-
Side-products: Depending on the specific reagents used.
Q2: Why has my purified this compound sample turned yellow or brown upon storage?
A2: this compound is sensitive to light and air.[5][6] Exposure can cause it to decompose, releasing free iodine (I₂), which imparts a yellow or brown color to the otherwise colorless liquid.[2][3]
Q3: How should I properly store purified this compound to ensure its stability?
A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark place, such as a refrigerator.[5] It is best kept in a tightly sealed amber or brown bottle to protect it from light.[3] For long-term stability, storing under an inert atmosphere like nitrogen or argon is recommended.[3][4] Commercial preparations are often stabilized with copper chips.
Q4: What are the key physical and chemical properties of this compound?
A4: Understanding the properties of this compound is crucial for its handling and purification. It is a colorless liquid with a characteristic sharp odor, though it may appear pale yellow if exposed to light.[1][3] It is flammable and incompatible with strong bases and oxidizing agents.[4][7] Key quantitative data are summarized in the table below.
Data Presentation: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇I | [1] |
| Molecular Weight | 169.99 g/mol | |
| Boiling Point | 101-102 °C | [7][8] |
| Density | 1.743 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.504 | [7] |
| Solubility in Water | 1.1 g/L | [1][7] |
| Appearance | Clear, colorless to yellow liquid | [3][5] |
Troubleshooting Guide
Q5: During distillation, my product has a broad boiling point range. What is the likely cause and solution?
A5: A broad boiling point range indicates the presence of significant impurities.
-
Possible Cause: Inefficient removal of lower-boiling impurities (e.g., unreacted n-propanol) or higher-boiling byproducts.
-
Solution: Ensure the preceding washing and drying steps were thorough. Use an efficient fractional distillation column with appropriate packing material to improve separation. Collect only the fraction that distills at the correct boiling point of this compound (101-102 °C).[7][8]
Q6: The organic layer is not separating cleanly from the aqueous wash, or an emulsion has formed. What should I do?
A6: Emulsion formation can hinder separation during the work-up.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Allow the mixture to stand for an extended period. Gentle swirling or rocking of the separatory funnel is preferable to vigorous shaking. To break up a persistent emulsion, you can add a small amount of a saturated brine (NaCl) solution, which increases the ionic strength of the aqueous phase and can help force the separation.
Q7: My final product yield is very low after distillation. What are the potential reasons?
A7: Low recovery can result from issues during the reaction or purification.
-
Possible Causes:
-
Decomposition: this compound can decompose at high temperatures.[3][5] Heating the distillation flask too strongly or for too long can reduce the yield.
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Losses During Work-up: Material can be lost during transfers between glassware or due to incomplete extraction during the washing steps.
-
-
Solution: To prevent thermal decomposition, consider performing the distillation under reduced pressure, which lowers the boiling point.[3][4] Ensure all transfers are done carefully to minimize mechanical losses.
Q8: My this compound is still colored after washing with sodium thiosulfate (B1220275). What should I do?
A8: Persistent color suggests that the iodine has not been fully removed.
-
Possible Cause: An insufficient amount of the sodium thiosulfate solution was used, or the washing was not vigorous enough to ensure complete mixing of the two phases.
-
Solution: Repeat the wash with a fresh portion of aqueous sodium thiosulfate solution. Continue washing until the organic layer is colorless and the aqueous layer no longer shows any color.
Experimental Protocols
Protocol 1: Removal of Iodine and Acidic Impurities
This procedure uses sequential aqueous washes to remove common impurities from the crude product.
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of a 5-10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.[9]
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Continue until the organic layer is colorless.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
To remove acidic impurities, add an equal volume of a 5% sodium carbonate (Na₂CO₃) solution to the organic layer in the funnel.[5][9]
-
Gently mix by inverting the funnel, venting frequently.
-
Allow the layers to separate, then drain and discard the aqueous layer.
-
Wash the organic layer one final time with an equal volume of water to remove any residual salts.[9] Drain and discard the aqueous layer.
Protocol 2: Drying of Washed this compound
This step removes residual water from the organic product before the final distillation.
-
Transfer the washed this compound from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[3][9] Add the agent portion-wise until some of it no longer clumps together at the bottom of the flask.
-
Gently swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.
-
Separate the dried liquid from the drying agent by decanting or gravity filtering the solution into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Final Purification by Fractional Distillation
This is the final step to obtain high-purity this compound.
-
Assemble a fractional distillation apparatus using the round-bottom flask containing the dried this compound. Use a fractionating column (e.g., Vigreux) for efficient separation.
-
Optional but Recommended: For heat-sensitive compounds like this compound, perform the distillation under reduced pressure to avoid decomposition.[4]
-
Gently heat the flask using a heating mantle.
-
Discard any initial low-boiling distillate.
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (101-102 °C at atmospheric pressure).[1]
-
Stop the distillation before the flask runs completely dry.
-
Transfer the purified, colorless liquid to a clean, dry, and appropriately labeled amber glass bottle for storage.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for a discolored this compound product.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#: 0107-08-04 | N-propyl Iodide | Iofina [iofina.com]
- 3. This compound | 107-08-4 [chemicalbook.com]
- 4. This compound CAS#: 107-08-4 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 1-Iodopropane in Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving 1-iodopropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound showing low to no yield?
A1: The low reactivity of this compound in cross-coupling reactions can stem from several factors. Unlike more reactive aryl or vinyl halides, primary alkyl halides like this compound are prone to side reactions such as β-hydride elimination. Additionally, slow oxidative addition to the palladium catalyst can be a significant barrier. Success often hinges on the careful selection of the catalyst, ligands, base, and reaction conditions to favor the desired cross-coupling pathway over competing decomposition and side reactions.
Q2: What are the most common side reactions observed with this compound in coupling reactions?
A2: The primary side reactions include:
-
β-Hydride Elimination: This is a major pathway for decomposition of the alkyl-palladium intermediate, leading to the formation of propene and a palladium-hydride species.
-
Homocoupling: Dimerization of the organometallic reagent or this compound can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.[1]
-
Reduction (Hydrodehalogenation): The iodo group is replaced by a hydrogen atom, converting this compound to propane.
-
Protodeboronation (in Suzuki reactions): The boronic acid reagent can be protonated and decomposed, especially in the presence of water and certain bases.
Q3: How can I minimize β-hydride elimination?
A3: To minimize β-hydride elimination, it is crucial to promote a rapid reductive elimination step. This can be achieved by:
-
Using Bulky Ligands: Sterically hindered phosphine (B1218219) ligands can promote reductive elimination.[2]
-
Optimizing the Ligand-to-Metal Ratio: An appropriate ratio (typically 1:1 to 4:1) can stabilize the catalyst and influence the reaction pathway.
-
Controlling the Temperature: While higher temperatures can increase reaction rates, they can also favor β-hydride elimination. Careful temperature optimization is key.
Q4: Is it possible to perform a Sonogashira coupling with this compound?
A4: Yes, while challenging, Sonogashira couplings with alkyl halides are possible. Success often requires specific catalysts and conditions to overcome the slow reaction rates and competing side reactions. Copper-free conditions are sometimes preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
Q5: Which type of base is most suitable for coupling reactions with this compound?
A5: The choice of base is critical and depends on the specific coupling reaction.
-
Suzuki: Weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often used. Stronger bases may be required for less reactive systems, but can also promote side reactions.
-
Sonogashira: Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed to deprotonate the terminal alkyne.[5]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically necessary.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a common issue and can be addressed by systematically evaluating the reaction components and conditions.
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure this compound is pure and free of inhibitors.
-
For Suzuki reactions, confirm the purity and stability of the boronic acid or ester.
-
For Sonogashira reactions, use a high-purity terminal alkyne.
-
For Buchwald-Hartwig aminations, ensure the amine is pure.
-
Accurately measure all reagents.
-
-
Assess the Catalyst and Ligand:
-
Use a fresh, active palladium catalyst. Pd(0) sources can be sensitive to air and may require storage under an inert atmosphere.
-
The choice of ligand is critical. For primary alkyl halides, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and prevent β-hydride elimination.[2]
-
Ensure the correct palladium-to-ligand ratio is used.
-
-
Optimize Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. Screen a range of temperatures to find the optimal balance.
-
Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and THF.
-
Base: The choice and amount of base are crucial. An insufficient amount of base can stall the reaction, while an overly strong base may cause degradation of starting materials or the product.
-
-
Ensure an Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen.[1] Thoroughly degas all solvents and ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Predominance of Side Reactions
If the desired product is formed in low yield alongside significant byproducts, the following steps can help to improve selectivity.
Caption: Factors influencing common side reactions.
Strategies to Minimize Side Reactions:
-
To Reduce β-Hydride Elimination:
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[2]
-
Use a lower reaction temperature if possible.
-
Choose a catalyst system known to favor reductive elimination.
-
-
To Minimize Homocoupling:
-
Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere.[1]
-
Use a Pd(0) source directly, as the in situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.
-
-
To Prevent Reduction (Hydrodehalogenation):
-
This is often a competing pathway with amination reactions.[7] Optimization of the ligand and reaction conditions is key.
-
Ensure the absence of adventitious water or other proton sources.
-
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of typical reaction parameters for different coupling reactions. Note that specific conditions for this compound may require further optimization.
Table 1: Suzuki Coupling - General Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand | Bulky, electron-rich phosphines | Examples include SPhos, XPhos, or RuPhos. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents are typically used. |
| Solvent | Toluene, Dioxane, THF/H₂O | The addition of water can be crucial for some systems. |
| Temperature | 60-110 °C | Requires careful optimization to balance reactivity and stability. |
Table 2: Sonogashira Coupling - General Parameters
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common. |
| Cu(I) Co-catalyst | 2-10 mol% | Copper(I) iodide is typically used. |
| Base | Et₃N, DIPEA, Piperidine | Often used in excess or as the solvent.[5] |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are important. |
| Temperature | Room Temp. to 80 °C | Higher temperatures may be needed for alkyl halides. |
Table 3: Buchwald-Hartwig Amination - General Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Pre-catalysts like those from the Buchwald group are often effective. |
| Ligand | Bulky biarylphosphines | Examples include BrettPhos, DavePhos, or Josiphos ligands.[2] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are generally required.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-120 °C | Higher temperatures are often needed to drive the reaction. |
Experimental Protocols
The following are general, illustrative protocols that should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene/water 4:1). Add this compound (1.0 equivalent).
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this solution to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide co-catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equivalents). Add the terminal alkyne (1.2 equivalents) and this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., a Buchwald G3 precatalyst, 2 mol%), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equivalents) and a solution of this compound (1.0 equivalent) in the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube, remove it from the glovebox, and heat to the desired temperature (e.g., 110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
Caption: Generalized catalytic cycle for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Iodopropane and 1-Bromopropane in Sₙ2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, the choice of an appropriate alkyl halide substrate is paramount to achieving desired reaction kinetics and yields. This guide provides an objective comparison of the reactivity of 1-iodopropane and 1-bromopropane (B46711) in Sₙ2 (bimolecular nucleophilic substitution) reactions, supported by established chemical principles and experimental data.
Executive Summary
This compound is a significantly more reactive substrate than 1-bromopropane in Sₙ2 reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, facilitating its cleavage in the transition state of an Sₙ2 reaction. This fundamental difference leads to faster reaction rates for this compound under identical conditions.
Theoretical Background: The Role of the Leaving Group
The Sₙ2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of an Sₙ2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, typically a weak base.
The reactivity order for alkyl halides in Sₙ2 reactions is generally: R-I > R-Br > R-Cl > R-F.[1] This trend can be explained by two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group. The C-I bond is the weakest among the halogens (excluding astatine), requiring less energy to break during the transition state.
-
Anion Stability: The stability of the halide anion (X⁻) increases with size. The iodide ion is the largest and most polarizable of the common halides, allowing the negative charge to be dispersed over a larger volume, which increases its stability. Consequently, iodide is the weakest base among the halides and therefore the best leaving group.
Quantitative Data Presentation
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| n-Butyl Iodide | I⁻ | ~30,000 |
| n-Butyl Bromide | Br⁻ | 1,000 |
Note: This data illustrates the expected relative reactivity. The trend of I > Br as a leaving group is consistent across primary alkyl halides.
Experimental Protocol: The Finkelstein Reaction
A classic method to compare the reactivity of alkyl halides is the Finkelstein reaction, which involves the exchange of a halogen for another.[2][3][4] In this context, reacting 1-bromopropane and this compound with a salt of a different halide in a suitable solvent allows for a qualitative and quantitative comparison of their reaction rates. A common procedure involves the reaction with sodium iodide in acetone (B3395972). While this specific setup would be for converting an alkyl bromide or chloride to an iodide, a variation using a different nucleophile, such as sodium azide (B81097), in a polar aprotic solvent like acetone or DMF, can be employed to compare the reactivity of 1-bromopropane and this compound.
Objective: To compare the relative rates of Sₙ2 reaction of 1-bromopropane and this compound with sodium azide in acetone.
Materials:
-
1-bromopropane
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Reaction vials or test tubes
-
Constant temperature bath
-
Gas chromatograph (GC) or other suitable analytical instrument for monitoring reaction progress
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.1 M solution of sodium azide in anhydrous acetone.
-
Prepare 0.1 M solutions of both 1-bromopropane and this compound in anhydrous acetone.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, place equal volumes of the 1-bromopropane and this compound solutions.
-
Equilibrate the vials containing the alkyl halide solutions and the sodium azide solution in a constant temperature bath (e.g., 25°C).
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reactions, add an equal volume of the pre-warmed sodium azide solution to each of the alkyl halide solutions simultaneously.
-
Start a timer immediately upon addition.
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with cold deionized water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC to determine the concentration of the remaining alkyl halide and the formed alkyl azide.
-
-
Data Analysis:
-
Plot the concentration of the alkyl halide versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.
-
Calculate the relative rate of reaction by taking the ratio of the initial rates.
-
Reaction Mechanism and Workflow Visualization
The Sₙ2 reaction proceeds through a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at the reaction center.
Caption: The concerted Sₙ2 reaction mechanism.
The experimental workflow for comparing the reactivity of 1-bromopropane and this compound can be visualized as follows:
Caption: Experimental workflow for kinetic comparison.
Conclusion
For Sₙ2 reactions, this compound is the more reactive substrate compared to 1-bromopropane. This is a direct consequence of the superior leaving group ability of the iodide ion, which stems from the lower C-I bond energy and the greater stability of the resulting iodide anion. For researchers and professionals in drug development and organic synthesis, selecting this compound over 1-bromopropane can lead to significantly faster reaction times and potentially higher yields, which are critical factors in the efficient synthesis of target molecules.
References
A Head-to-Head Battle of Alkylating Agents: 1-Iodopropane vs. 1-Chloropropane
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to the success of a reaction. For researchers and professionals in drug development, this choice can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of two primary alkylating agents, 1-iodopropane and 1-chloropropane (B146392), supported by established chemical principles and illustrative experimental data.
The Decisive Factor: Leaving Group Ability
The fundamental difference in the alkylating performance of this compound and 1-chloropropane lies in the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions (SN2). The reactivity of an alkyl halide in an SN2 reaction is largely governed by the stability of the halide anion formed upon its departure.
Iodide (I⁻) is an exceptional leaving group compared to chloride (Cl⁻). This is due to two primary factors:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.
-
Anion Stability: The iodide ion is larger and more polarizable than the chloride ion. Its negative charge is dispersed over a greater volume, leading to a more stable and less basic anion. Weaker bases are better leaving groups.
This difference in leaving group ability translates to a marked increase in reactivity for this compound over 1-chloropropane in typical alkylation reactions.
Performance in Key Alkylation Reactions: A Quantitative Look
To illustrate the practical implications of these principles, we can examine the expected outcomes in two common alkylation reactions: the Williamson ether synthesis and the malonic ester synthesis. While direct comparative studies under identical conditions are not always readily available in published literature, the relative reactivity trend is a well-established principle in organic chemistry. The following table provides a representative comparison based on this principle.
| Parameter | This compound | 1-Chloropropane | Nucleophile & Substrate | Reaction Type |
| Relative Reaction Rate | High | Low | Sodium Phenoxide | Williamson Ether Synthesis |
| Typical Reaction Time | 1-3 hours | 12-24 hours | Sodium Phenoxide | Williamson Ether Synthesis |
| Typical Reaction Temp. | 60-80 °C | 80-100 °C | Sodium Phenoxide | Williamson Ether Synthesis |
| Expected Yield | > 90% | 50-70% | Sodium Phenoxide | Williamson Ether Synthesis |
| Relative Reaction Rate | High | Low | Diethyl Malonate Enolate | Malonic Ester Synthesis |
| Typical Reaction Time | 2-4 hours | 18-36 hours | Diethyl Malonate Enolate | Malonic Ester Synthesis |
| Typical Reaction Temp. | 50-70 °C | 70-90 °C | Diethyl Malonate Enolate | Malonic Ester Synthesis |
| Expected Yield | > 85% | 40-60% | Diethyl Malonate Enolate | Malonic Ester Synthesis |
Note: The data presented are representative values intended to illustrate the expected trend in reactivity and are not from a single direct comparative experiment.
Experimental Protocols
To provide a practical framework for comparing these two alkylating agents, detailed methodologies for two key experiments are provided below.
Experiment 1: Williamson Ether Synthesis of Propyl Phenyl Ether
Objective: To compare the reaction time and yield of propyl phenyl ether synthesis using this compound and 1-chloropropane.
Materials:
-
Sodium hydroxide (B78521)
-
Ethanol (B145695) (absolute)
-
This compound
-
1-Chloropropane
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in absolute ethanol. To this solution, add phenol (1.0 eq) and stir until a clear solution of sodium phenoxide is formed.
-
Alkylation (Parallel Reactions):
-
Reaction A (this compound): To the sodium phenoxide solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction B (1-Chloropropane): In a separate, identical setup, add 1-chloropropane (1.0 eq) to the sodium phenoxide solution.
-
-
Reaction Monitoring: Heat both reaction mixtures to reflux (approximately 78 °C for ethanol). Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes for Reaction A, every 2 hours for Reaction B).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixtures to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure propyl phenyl ether. Determine the yield for each reaction.
Experiment 2: Malonic Ester Synthesis of Pentanoic Acid
Objective: To compare the efficiency of this compound and 1-chloropropane in the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Ethanol (absolute)
-
This compound
-
1-Chloropropane
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Formation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 eq) to absolute ethanol to prepare sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir for 30 minutes to form the enolate.
-
Alkylation (Parallel Reactions):
-
Reaction A (this compound): Add this compound (1.0 eq) to the enolate solution and allow the mixture to warm to room temperature.
-
Reaction B (1-Chloropropane): In a separate setup, add 1-chloropropane (1.0 eq) to the enolate solution.
-
-
Reaction Progression: Gently reflux both mixtures until the alkylation is complete (monitor by TLC).
-
Saponification and Decarboxylation: After cooling, add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester groups. After hydrolysis, carefully acidify the mixture with concentrated hydrochloric acid and heat to induce decarboxylation, yielding pentanoic acid.[1]
-
Isolation and Yield Calculation: Extract the pentanoic acid with an organic solvent, dry the organic layer, and remove the solvent. Calculate the final yield for each reaction pathway.
Visualizing the Decision-Making Process and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the logical considerations in choosing an alkylating agent and a typical experimental workflow.
References
A Comparative Guide to Purity Assessment of 1-Iodopropane: GC-MS vs. Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. 1-Iodopropane, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods—Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Introduction
This compound (n-propyl iodide) is a versatile alkylating agent used in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities, such as isomers (2-iodopropane), unreacted starting materials (1-propanol), or byproducts (di-n-propyl ether), can significantly impact reaction yields, selectivity, and the safety profile of the final product. Therefore, robust analytical methods for accurately determining the purity of this compound are paramount.
This guide explores the utility of GC-MS, a highly sensitive and specific technique, and compares its performance with the spectroscopic methods of qNMR and FTIR for the quantitative purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a widely accepted method for determining the purity of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, at a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, then ramped up to 200 °C at a rate of 10 °C/min, and held for 2 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).
Quantitative Data: GC-MS
Commercial suppliers of this compound often provide a purity specification determined by GC. For instance, a typical Certificate of Analysis may state the purity as ≥99%.
| Parameter | Value | Method |
| Purity of this compound | ≥99% | Gas Chromatography (Area %) |
This data is based on typical supplier specifications.
Alternative Methods for Purity Assessment
While GC-MS is a gold standard, other analytical techniques offer complementary or, in some cases, advantageous approaches to purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H-qNMR
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H-NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Quantitative Data: qNMR
| Parameter | Expected Value | Method |
| Purity of this compound | >99% (with low uncertainty) | ¹H-qNMR |
This value is based on the known high accuracy of the qNMR technique.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule based on the absorption of infrared radiation. While primarily a qualitative tool, it can be used for quantitative analysis by correlating the intensity of specific absorption bands with the concentration of the analyte.
Experimental Protocol: Quantitative FTIR
Sample Preparation: For quantitative analysis, a calibration curve is typically required.
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄).
-
Prepare a solution of the this compound sample to be analyzed in the same solvent, ensuring the concentration falls within the range of the calibration standards.
Instrumentation: An FTIR spectrometer.
FTIR Parameters:
-
Mode: Transmission or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify a characteristic absorption band for this compound that is not significantly overlapped by solvent or impurity bands (e.g., the C-I stretch around 500-600 cm⁻¹).
-
Measure the absorbance of this band for each standard solution and plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the same band for the sample solution and determine its concentration from the calibration curve. The purity can then be calculated based on the expected concentration.
Quantitative Data: FTIR
Quantitative FTIR analysis is less common for high-purity assessments of simple molecules like this compound compared to GC-MS and qNMR. Its accuracy is generally lower and it is more susceptible to matrix effects and spectral overlap.
| Parameter | Expected Performance | Method |
| Purity of this compound | Semi-quantitative to quantitative with higher uncertainty | FTIR with calibration curve |
Comparison of Analytical Methods
| Feature | GC-MS | qNMR | FTIR |
| Principle | Separation by chromatography, detection by mass | Nuclear magnetic resonance signal intensity | Infrared absorption of functional groups |
| Quantification | Relative (area %) or with internal/external standards | Absolute (primary method) | Relative (requires calibration) |
| Specificity | Very high (separation and mass fragmentation) | High (unique chemical shifts) | Moderate (functional group specific) |
| Sensitivity | High (ppm to ppb level for impurities) | Moderate (typically requires mg of sample) | Lower (generally % level) |
| Sample Throughput | Moderate (run times of 15-30 min) | High (can be automated) | Very high (seconds to minutes per sample) |
| Impurity Identification | Excellent (mass spectral libraries) | Good (structural information from spectrum) | Limited (functional group identification) |
| Destructive | Yes | No | No |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Comparison of analytical techniques for this compound purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the most robust and widely accepted method. Its high sensitivity and specificity allow for the reliable detection and identification of a wide range of potential impurities.
Quantitative NMR (qNMR) serves as an excellent orthogonal technique, providing highly accurate and precise purity values without the need for a specific this compound reference standard. Its non-destructive nature is also a significant advantage.
FTIR spectroscopy , while being a rapid and valuable tool for qualitative identification and functional group analysis, is generally less suited for high-accuracy quantitative purity determination of this compound compared to GC-MS and qNMR.
For researchers and professionals in drug development, a combination of GC-MS for impurity profiling and qNMR for establishing the absolute purity of a reference standard would represent a best-practice approach to ensure the quality and reliability of this compound used in their critical applications.
Determining 1-Iodopropane Conversion: A Comparative Guide to 1H NMR Integration and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, accurately monitoring the conversion of reactants to products is paramount. This guide provides a comparative analysis of using ¹H Nuclear Magnetic Resonance (NMR) integration to determine the conversion of 1-iodopropane, a common alkylating agent. We will compare its performance against other analytical techniques, supported by experimental data, to help you select the most suitable method for your research needs.
¹H NMR Integration: A Powerful Tool for In-Situ Reaction Monitoring
¹H NMR spectroscopy is a robust technique for monitoring the progress of chemical reactions in real-time. By integrating the signals corresponding to specific protons in the reactant and product, one can determine their relative concentrations and, consequently, the reaction conversion.
In the case of a substitution reaction involving this compound, such as the reaction with sodium azide (B81097) to form 1-azidopropane (B1337692), the conversion can be calculated by monitoring the disappearance of the reactant's signals and the appearance of the product's signals.
Characteristic ¹H NMR Signals:
| Compound | Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH₂-I | ~3.18 | Triplet | 2H |
| -CH₂- | ~1.85 | Sextet | 2H | |
| -CH₃ | ~1.02 | Triplet | 3H | |
| 1-Azidopropane | -CH₂-N₃ | ~3.25 | Triplet | 2H |
| -CH₂- | ~1.65 | Sextet | 2H | |
| -CH₃ | ~0.95 | Triplet | 3H |
The conversion can be calculated using the following formula:
Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Reactant Signal)] x 100
For instance, by comparing the integration of the triplet at ~3.25 ppm (product) with the triplet at ~3.18 ppm (reactant), a direct measure of the reaction's progress can be obtained.
Comparison with Alternative Methods: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for monitoring reaction kinetics. It offers excellent sensitivity and is capable of separating and identifying volatile compounds in a mixture.
To provide a clear comparison, let's consider a hypothetical dataset from the reaction of this compound with sodium azide, monitored over time by both ¹H NMR and GC-MS.
Table 1: Comparison of Conversion Data for the Reaction of this compound with Sodium Azide
| Time (minutes) | ¹H NMR Conversion (%) | GC-MS Conversion (%) |
| 0 | 0 | 0 |
| 30 | 25.3 | 24.9 |
| 60 | 45.1 | 44.5 |
| 90 | 60.8 | 61.2 |
| 120 | 72.5 | 73.1 |
| 180 | 85.2 | 86.0 |
| 240 | 92.1 | 92.8 |
Performance Comparison:
| Parameter | ¹H NMR Integration | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | Lower | Higher, capable of detecting trace components.[1] |
| Precision & Accuracy | High precision and accuracy with proper calibration and experimental setup.[2] Can achieve accuracy of 99.48-100% and precision of 0.35-0.60%. | High, but can be influenced by sample matrix effects. |
| Sample Preparation | Minimal, often the reaction mixture can be analyzed directly in a deuterated solvent. | Often requires quenching of the reaction and extraction, which can introduce errors. |
| Analysis Time | Rapid, typically a few minutes per spectrum. | Longer, including chromatography run time. |
| In-situ Monitoring | Ideal for real-time, non-invasive monitoring of the reaction mixture. | Not suitable for direct in-situ analysis of the reaction vessel. |
| Matrix Effects | Less susceptible to interference from the sample matrix.[1] | Can be significantly affected by the sample matrix, potentially leading to signal suppression or enhancement.[1] |
| Cost & Complexity | Higher initial instrument cost, but can be more cost-effective for routine analysis due to minimal sample preparation. | Lower initial instrument cost, but sample preparation can be more labor-intensive and costly. |
Experimental Protocols
¹H NMR Spectroscopy for Reaction Monitoring
Objective: To determine the conversion of this compound to 1-azidopropane over time.
Materials:
-
This compound
-
Sodium azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a known amount of sodium azide to the NMR tube to initiate the reaction.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the this compound (e.g., triplet at ~3.18 ppm) and the 1-azidopropane (e.g., triplet at ~3.25 ppm), as well as the signal of the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Calculate the percent conversion at each time point.
GC-MS Analysis for Reaction Monitoring
Objective: To determine the conversion of this compound to 1-azidopropane over time.
Materials:
-
Reaction aliquots at different time points
-
Quenching solution (e.g., cold deionized water)
-
Extraction solvent (e.g., diethyl ether)
-
Internal standard for GC-MS (e.g., dodecane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS vials
-
GC-MS instrument
Procedure:
-
At specified time intervals, withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Add a known amount of the internal standard.
-
Extract the organic components with the extraction solvent.
-
Dry the organic layer over the drying agent.
-
Transfer the dried organic solution to a GC-MS vial.
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the peak areas of this compound and 1-azidopropane relative to the internal standard.
-
Calculate the concentration and percent conversion at each time point.
Visualizing the Workflow and Comparison
Caption: Experimental workflows for monitoring reaction conversion using 1H NMR and GC-MS.
Caption: Comparison of analytical methods for determining reaction conversion.
Conclusion
Both ¹H NMR integration and GC-MS are powerful techniques for determining the conversion of this compound. The choice between them depends on the specific requirements of the experiment.
-
¹H NMR is the preferred method for real-time, in-situ monitoring where minimal sample handling is desired and high precision is crucial. Its robustness against matrix effects makes it a reliable choice for complex reaction mixtures.
-
GC-MS is advantageous when high sensitivity is required to detect trace amounts of reactants or products. However, the need for sample preparation can introduce variability and is less suitable for continuous monitoring.
For many applications in drug development and process chemistry, the ability of ¹H NMR to provide rapid, accurate, and non-invasive information on reaction kinetics makes it an invaluable tool for optimizing reaction conditions and ensuring product quality.
References
Alternative reagents to 1-Iodopropane for propyl group installation
An Objective Comparison of Alternative Reagents to 1-Iodopropane for Propyl Group Installation
For researchers, scientists, and drug development professionals, the installation of a propyl group is a common synthetic transformation. While this compound is a frequently utilized reagent for this purpose due to the high reactivity of the carbon-iodine bond, its use can be accompanied by drawbacks such as cost, instability, and the formation of byproducts. This guide provides a comprehensive comparison of viable alternative reagents for propyl group installation, offering experimental data, detailed protocols, and safety considerations to aid in reagent selection.
Alternative Reagents for Propylation: A Comparative Overview
Several classes of reagents can be employed as alternatives to this compound for the introduction of a propyl group onto various nucleophiles, including oxygen (O-propylation), nitrogen (N-propylation), and carbon (C-propylation). The primary alternatives include other alkyl halides, alkyl sulfonates, organometallic reagents, and methods such as reductive amination.
Alkyl Halides: 1-Bromopropane
1-Bromopropane is a direct and cost-effective alternative to this compound. While the carbon-bromine bond is less reactive than the carbon-iodine bond, it is often sufficient for many nucleophilic substitution reactions and offers greater stability and lower cost.
Alkyl Sulfonates: Propyl Tosylate and Propyl Triflate
Propyl tosylate and propyl triflate are highly effective propylating agents. The tosylate and triflate groups are excellent leaving groups, making these reagents' reactivity comparable to or even greater than that of this compound.[1] Propyl triflate, in particular, is a powerful electrophile suitable for alkylating even weakly nucleophilic substrates.[2]
Organometallic Reagents: Propyl Grignard and Organocuprates
For the formation of carbon-carbon bonds, propylmagnesium halides (Grignard reagents) and lithium dipropylcuprate (an organocuprate or Gilman reagent) are indispensable.[3][4][5] Grignard reagents are highly reactive and will add to carbonyls and other electrophiles.[2][6][7] Organocuprates are softer nucleophiles, ideal for conjugate addition to α,β-unsaturated systems.[3][4][5][8]
Reductive Amination: Propanal
For the specific case of N-propylation of primary and secondary amines, reductive amination using propanal is an excellent and often preferred method. This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by reduction, and it avoids the issue of over-alkylation that can occur with alkyl halides.[9][10][11][12][13][14][15]
Data Presentation: Performance Comparison
The choice of propylating agent significantly impacts reaction efficiency, substrate scope, and conditions. The following tables summarize the performance of these alternatives in common propylation reactions.
Table 1: O-Propylation of Phenol (Williamson Ether Synthesis)
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetone | Reflux | 6 | ~90 | General Knowledge |
| 1-Bromopropane | K₂CO₃ | Acetone | Reflux | 12 | ~85 | General Knowledge |
| Propyl Tosylate | K₂CO₃ | DMF | 80 | 4 | >95 | [16] |
| Propyl Triflate | 2,6-di-tert-butyl-4-methylpyridine | CH₂Cl₂ | 25 | 2 | >98 | [17] |
Table 2: N-Propylation of Aniline
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | 80 | 8 | Moderate (risk of over-alkylation) | General Knowledge |
| 1-Bromopropane | K₂CO₃ | Acetonitrile | 80 | 16 | Moderate (risk of over-alkylation) | General Knowledge |
| Propyl Tosylate | K₂CO₃ | DMF | 100 | 6 | Good (risk of over-alkylation) | [16] |
| Propanal (Reductive Amination) | NaBH(OAc)₃ | DCE | 25 | 12 | >95 | [9][12] |
Table 3: C-Propylation (Conjugate Addition to Cyclohexenone)
| Reagent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propylmagnesium Bromide | CuI (catalytic) | THF | 0 | 1 | ~85 | [18] |
| Lithium dipropylcuprate | None | THF | -78 to 0 | 2 | >95 | [3][4] |
Experimental Protocols
Detailed methodologies for key propylation reactions are provided below.
Protocol 1: O-Propylation of 4-Methoxyphenol (B1676288) using Propyl Tosylate
-
To a solution of 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Propyl tosylate (2.36 g, 11 mmol) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC. Upon completion (typically 4 hours), the mixture is cooled to room temperature and diluted with water (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired propyl ether.
Protocol 2: N-Propylation of Benzylamine (B48309) via Reductive Amination
-
To a solution of benzylamine (1.07 g, 10 mmol) in 1,2-dichloroethane (B1671644) (DCE, 40 mL) is added propanal (0.70 g, 12 mmol).
-
The mixture is stirred at room temperature for 1 hour to allow for imine formation.
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 3.18 g, 15 mmol) is added in one portion.[9][10]
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: C-Propylation of Cyclohexenone using Lithium Dipropylcuprate
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, copper(I) iodide (1.90 g, 10 mmol) is suspended in anhydrous diethyl ether (40 mL) and cooled to 0 °C.
-
A solution of n-propyllithium (B2647332) (20 mmol, 2.0 equivalents in a suitable solvent) is added dropwise via syringe. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the solution may change color.
-
The resulting solution of lithium dipropylcuprate is cooled to -78 °C.
-
A solution of cyclohexenone (0.96 g, 10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (30 mL).
-
The mixture is allowed to warm to room temperature and stirred until the aqueous layer is a deep blue color.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Safety and Handling
| Reagent | Key Hazards | Handling Precautions |
| 1-Bromopropane | Flammable, harmful if inhaled, suspected of damaging fertility or the unborn child. | Use in a well-ventilated fume hood. Wear appropriate PPE. Avoid sources of ignition. |
| Propyl Tosylate | Skin and eye irritant. | Wear appropriate PPE. Avoid inhalation of dust. |
| Propyl Triflate | Corrosive, causes severe skin burns and eye damage, moisture sensitive.[19] | Handle under an inert atmosphere. Use in a fume hood. Wear appropriate PPE, including a face shield.[19] |
| Propyl Grignard Reagent | Pyrophoric (may ignite in air), reacts violently with water, corrosive.[2][6][7][20] | Handle under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and glassware.[6][21] Wear flame-retardant lab coat and appropriate PPE.[2][6][7] |
| Propanal | Highly flammable liquid and vapor, causes serious eye irritation. | Use in a well-ventilated fume hood. Keep away from heat and ignition sources. Wear appropriate PPE. |
| Sodium Triacetoxyborohydride | Reacts with water to release flammable gases. Causes skin and eye irritation. | Handle in a dry environment. Use in a fume hood. Wear appropriate PPE. |
Mandatory Visualizations
Caption: Decision workflow for selecting a propylating agent.
Caption: Workflow for N-propylation via reductive amination.
References
- 1. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. research.uga.edu [research.uga.edu]
- 8. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. scribd.com [scribd.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Cycloamination strategies for renewable N-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03655E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Organometallic Reagents: Grignard, Gilman and Organocopper - Organic Chemistry PDF Download [edurev.in]
- 19. fishersci.com [fishersci.com]
- 20. media.laballey.com [media.laballey.com]
- 21. quora.com [quora.com]
A Comparative Guide to the Nucleophilic Substitution Kinetics of 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions involving 1-iodopropane. As a primary haloalkane, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This document summarizes key experimental data, compares its reactivity with other 1-halopropanes, and provides detailed methodologies for kinetic analysis.
Executive Summary
Nucleophilic substitution reactions are fundamental in organic synthesis, and the choice of substrate is critical for reaction efficiency. This compound consistently demonstrates superior reactivity in SN2 reactions compared to its bromo and chloro analogs. This enhanced reactivity is primarily attributed to the excellent leaving group ability of the iodide ion. The carbon-iodine bond is the weakest among the halogens, facilitating its cleavage in the transition state of an SN2 reaction.[1][2] This leads to significantly faster reaction rates, making this compound a preferred substrate when rapid and efficient substitution is desired.
Data Presentation: A Quantitative Comparison of Reaction Kinetics
The rate of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group. For 1-halopropanes, the reactivity trend follows the order: I > Br > Cl. This is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide ion. The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, leading to a lower activation energy for the SN2 reaction.
While extensive datasets for a wide range of nucleophiles with 1-propyl halides under identical conditions are sparse in readily available literature, the following table provides a quantitative comparison of relative rate constants for the SN2 reaction of 1-halobutanes with azide (B81097) ion in acetone. This serves as a strong proxy for the behavior of 1-halopropanes due to their similar primary alkyl halide structure.
| Substrate | Leaving Group | Relative Rate Constant (krel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions.
Signaling Pathways and Experimental Workflows
SN2 Reaction Mechanism of this compound
The nucleophilic substitution of this compound proceeds via a concerted, single-step SN2 mechanism. The nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. This results in an inversion of stereochemistry at the carbon center.
Caption: The SN2 reaction mechanism for this compound.
General Experimental Workflow for Kinetic Studies
The determination of reaction rates for the nucleophilic substitution of this compound involves monitoring the change in concentration of a reactant or product over time. A common approach is to use a titration method or spectroscopic analysis.
Caption: A generalized workflow for a kinetic study.
Experimental Protocols
The following is a detailed methodology for a comparative kinetic study of the SN2 reaction of this compound and its halo-analogs with a nucleophile, such as sodium azide, in acetone.
Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound, 1-bromopropane, and 1-chloropropane (B146392) with sodium azide.
Materials:
-
This compound (reagent grade)
-
1-Bromopropane (reagent grade)
-
1-Chloropropane (reagent grade)
-
Sodium azide (NaN₃) (high purity)
-
Acetone (anhydrous)
-
Standardized solution of silver nitrate (B79036) (AgNO₃)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and flasks
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound, 1-bromopropane, 1-chloropropane, and sodium azide in anhydrous acetone.
-
-
Reaction Setup:
-
For each haloalkane, place a known volume (e.g., 50 mL) of the haloalkane solution and the sodium azide solution in separate flasks.
-
Equilibrate the flasks in a constant temperature water bath (e.g., 25°C) for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, quickly add the sodium azide solution to the haloalkane solution and start a timer.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (e.g., 5 mL) of the reaction mixture (an aliquot).
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a suitable quenching agent (e.g., cold water or a solution that will precipitate the unreacted nucleophile).
-
-
Analysis of Aliquots:
-
The concentration of the remaining nucleophile (azide) or the formed halide ion can be determined by titration. For example, the unreacted azide can be titrated with a standardized solution of silver nitrate.
-
Alternatively, the formation of the product can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
The rate of the reaction can be determined from the change in concentration of the reactant or product over time.
-
For an SN2 reaction, the rate law is: Rate = k[Alkyl Halide][Nucleophile].
-
The second-order rate constant (k) can be calculated from the integrated rate law or by plotting the appropriate concentration data versus time.
-
Comparison with Other Alternatives
The choice of haloalkane substrate has a significant impact on the rate and efficiency of nucleophilic substitution reactions.
-
This compound: As highlighted, this compound is the most reactive of the 1-halopropanes in SN2 reactions due to the excellent leaving group ability of iodide. This makes it ideal for reactions where a fast conversion is required.
-
1-Bromopropane: 1-Bromopropane is a good substrate for SN2 reactions and is often used as a balance between reactivity and cost. While less reactive than this compound, it is still significantly more reactive than 1-chloropropane.[3]
-
1-Chloropropane: Due to the strong C-Cl bond, 1-chloropropane is the least reactive of the three in SN2 reactions.[4] Higher temperatures or more potent nucleophiles are often required to achieve reasonable reaction rates.
References
Navigating Propylation in Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Iodopropane
For researchers, scientists, and drug development professionals, the choice of an alkylating agent in large-scale synthesis is a critical decision, balancing reactivity, cost, and process efficiency. This guide provides a comprehensive cost-benefit analysis of 1-iodopropane compared to its more common alternatives, 1-bromopropane (B46711) and 1-chloropropane (B146392), supported by experimental data and detailed methodologies.
In the realm of industrial chemistry, particularly in pharmaceutical and fine chemical synthesis, the introduction of a propyl group is a frequent necessity. The selection of the appropriate propyl halide is a key determinant of the overall process viability. While 1-chloropropane and 1-bromopropane are often the default choices due to their lower initial cost, a deeper analysis reveals that the superior reactivity of this compound can offer significant advantages in terms of process efficiency and overall cost-effectiveness.
Performance Comparison: Reactivity and its Implications
The primary advantage of this compound lies in its superior performance in nucleophilic substitution (SN2) reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy means that iodide is a much better leaving group, leading to faster reaction rates and often allowing for milder reaction conditions.
This increased reactivity can translate to several key benefits in a large-scale manufacturing setting:
-
Reduced Reaction Times: Faster kinetics can shorten cycle times, increasing reactor throughput and overall plant capacity.
-
Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures, reducing energy consumption and minimizing the formation of impurities and byproducts.
-
Higher Yields: The enhanced reactivity can lead to more complete conversion of starting materials, resulting in higher product yields and less waste.
-
Improved Selectivity: In complex syntheses, the ability to use milder conditions can improve the selectivity of the desired reaction, simplifying downstream purification processes.
While specific yield data is highly dependent on the substrate and reaction conditions, the general trend of reactivity (I > Br > Cl) is a fundamental principle in organic chemistry.
Cost Analysis: A Tale of Two Prices
A direct comparison of the upfront cost of the three propyl halides reveals a clear hierarchy, with 1-chloropropane being the most economical, followed by 1-bromopropane, and then this compound. However, a true cost-benefit analysis must extend beyond the initial purchase price to consider the total cost of production.
| Reagent | Representative Industrial Price (per kg) | Molecular Weight ( g/mol ) | Moles per kg |
| 1-Chloropropane | ~$1-5[1][2][3] | 78.54 | ~12.73 |
| 1-Bromopropane | ~$2-25[4][5][6] | 122.99 | ~8.13 |
| This compound | ~$10-100+[7][8][9][10] | 169.99 | ~5.88 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
The higher molecular weight of this compound means that on a per-kilogram basis, there are fewer moles of reactant compared to its lighter counterparts. However, the potential for increased yield and reduced processing costs associated with its higher reactivity can often offset this initial price disparity. The following workflow illustrates the decision-making process where these factors are weighed.
Experimental Protocol: Representative N-Alkylation of a Heterocycle
This protocol provides a general methodology for the N-alkylation of a generic heterocycle, which can be adapted for use with this compound, 1-bromopropane, or 1-chloropropane.
Materials:
-
Heterocyclic substrate (e.g., pyrrolidine, indole)
-
Propyl halide (this compound, 1-bromopropane, or 1-chloropropane)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: To a stirred solution of the heterocyclic substrate (1.0 equivalent) and base (1.2-2.0 equivalents) in the chosen solvent, add the propyl halide (1.1-1.5 equivalents) at room temperature.
-
Reaction Monitoring: The reaction mixture is heated to an appropriate temperature (typically lower for this compound) and monitored by a suitable analytical technique (e.g., TLC, HPLC, GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of the quenching agent. The aqueous layer is extracted with the extraction solvent.
-
Isolation: The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation, to yield the pure N-propylated product.
Application in Drug Development: Alkylating Agents and DNA Damage
This compound and other alkylating agents find application in the synthesis of active pharmaceutical ingredients (APIs), some of which act as DNA alkylating agents in cancer therapy. These drugs function by covalently attaching an alkyl group to DNA, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells. The following diagram illustrates the general mechanism of action of an alkylating agent and the subsequent cellular response via the Base Excision Repair (BER) pathway.
References
- 1. echemi.com [echemi.com]
- 2. China Supply High Quality 1-Chloropropane CAS 540-54-5 - 1-Chloropropane and 1-Chloropropane Good Price [chuanghai11.en.made-in-china.com]
- 3. Chloropropane Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 4. indiamart.com [indiamart.com]
- 5. 1-Bromo propane, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. 1-bromopropane For Synthesis 98.5%(n-propyl Bromid Cas No: 106-94-5 at Best Price in Ahmedabad | Hexa Pharmachem [tradeindia.com]
- 7. This compound | 107-08-4 [chemicalbook.com]
- 8. indiamart.com [indiamart.com]
- 9. Iodo Propane at Best Price in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 10. indiamart.com [indiamart.com]
A Comparative Spectroscopic Analysis of 1-Iodopropane and 2-Iodopropane
This guide provides a detailed comparison of the spectroscopic properties of 1-Iodopropane and 2-Iodopropane (B156323), two constitutional isomers with the chemical formula C₃H₇I. While sharing the same molecular weight, their distinct structural arrangements lead to unique spectroscopic signatures. This analysis, supported by experimental data, will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers the tools to differentiate and characterize these compounds.
Molecular Structures
This compound (n-propyl iodide) and 2-Iodopropane (isopropyl iodide) differ in the position of the iodine atom on the three-carbon chain. In this compound, the iodine is attached to a terminal carbon, whereas in 2-Iodopropane, it is attached to the central carbon. This structural difference is the basis for their varying spectroscopic behaviors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The differences in the chemical environments of protons (¹H) and carbon atoms (¹³C) in this compound and 2-Iodopropane result in distinct NMR spectra.
¹H NMR Comparison
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively.
-
This compound: The spectrum shows three distinct signals with an integration ratio of 3:2:2, corresponding to the seven protons in different chemical environments.[1]
-
2-Iodopropane: Due to molecular symmetry, the six protons on the two methyl groups are chemically equivalent, and the single proton on the central carbon is in a unique environment. This results in two signals with an integration ratio of 6:1.[2]
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | CH₃-CH₂-CH₂-I | ~1.0 | Triplet | 3H |
| CH₃-CH₂-CH₂-I | ~1.8 | Sextet | 2H | |
| CH₃-CH₂-CH₂-I | ~3.2 | Triplet | 2H | |
| 2-Iodopropane | (CH₃)₂-CH-I | ~1.8 | Doublet | 6H |
| (CH₃)₂-CH-I | ~4.2 | Septet | 1H |
Table 1: Comparative ¹H NMR Data for this compound and 2-Iodopropane.
¹³C NMR Comparison
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecules.
-
This compound: Exhibits three distinct signals for the three carbon atoms. The carbon directly bonded to the electronegative iodine atom (C1) is significantly downfield.
-
2-Iodopropane: Shows two signals due to the symmetry of the molecule, with the two methyl carbons being equivalent.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C H₃-CH₂-CH₂-I | ~16 |
| CH₃-C H₂-CH₂-I | ~20 | |
| CH₃-CH₂-C H₂-I | ~10 | |
| 2-Iodopropane | (C H₃)₂-CH-I | ~27 |
| (CH₃)₂-C H-I | ~25 |
Table 2: Comparative ¹³C NMR Data for this compound and 2-Iodopropane.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The C-H and C-I bonds in both isomers have characteristic absorption frequencies. While the C-H stretching and bending vibrations are similar for both compounds, the "fingerprint region" (below 1500 cm⁻¹) shows unique patterns that can be used for identification.[3]
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | C-H stretch | ~2850-3000 |
| C-H wag (-CH₂X) | ~1150-1300[4][5] | |
| C-I stretch | ~500-600[6] | |
| 2-Iodopropane | C-H stretch | ~2845-2975[3] |
| C-H bend | ~1370-1470[3] | |
| C-I stretch | ~500[3] |
Table 3: Key IR Absorption Frequencies for this compound and 2-Iodopropane.
The C-I stretching vibration is typically found in the far-infrared region and can be difficult to observe with standard instrumentation.[4] The overall pattern of peaks in the fingerprint region is unique for each isomer and serves as a reliable method for differentiation.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) of 1- and 2-Iodopropane results in a molecular ion peak (M⁺) at m/z 170.[7][8] However, the fragmentation patterns are distinct due to the differences in their structures.
| Compound | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| This compound | 170 | 43 | 27, 29, 41, 43, 127 |
| 2-Iodopropane | 170 | 43 | 27, 41, 43, 127 |
Table 4: Mass Spectrometry Data for this compound and 2-Iodopropane.
Fragmentation Pathways
The most common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[9] The C-I bond is the weakest bond in both molecules, leading to the loss of an iodine radical and the formation of a propyl cation (m/z 43).[7] For both isomers, the propyl cation ([C₃H₇]⁺) is the most stable and abundant fragment, resulting in the base peak at m/z 43.[7]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid alkyl halides.
General Workflow
1. NMR Spectroscopy (¹H and ¹³C)
This protocol is suitable for acquiring high-resolution NMR spectra of liquid samples.
-
Sample Preparation: Dissolve 5-10 mg of the iodopropane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm for reference.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR typically requires multiple scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. The signals are integrated to determine the relative number of protons.
2. Infrared (IR) Spectroscopy
This protocol describes the analysis of a neat liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument or atmosphere.
-
Sample Application: Place a small drop of the neat liquid iodopropane directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.[10]
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (GC-MS with Electron Ionization)
This protocol is suitable for volatile liquid samples like iodopropanes.
-
Sample Preparation: Prepare a dilute solution of the iodopropane isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: A Gas Chromatograph (GC) is coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[6]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This compound and 2-Iodopropane, despite being constitutional isomers with the same molecular formula, are readily distinguishable through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most direct and unambiguous differentiation, with this compound showing three distinct proton environments and 2-Iodopropane showing only two due to its symmetry. ¹³C NMR, IR spectroscopy, and mass spectrometry provide complementary data that confirm the structural assignments. The distinct fragmentation patterns in mass spectrometry and the unique fingerprint regions in IR spectra further highlight the structural differences between these two compounds. This guide provides the foundational data and methodologies for researchers to confidently identify and characterize these important alkyl halides.
References
- 1. 1H proton nmr spectrum of this compound C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. scribd.com [scribd.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. mass spectrum of this compound C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Propane, 1-iodo- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
A Comparative Guide to Structural Validation of a 1-Iodopropane-Derived Product
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical checkpoint. Following the synthesis of a target compound, it is imperative to verify its structure and assess its purity. This guide provides a comparative framework for validating the structure of a product derived from 1-iodopropane, using 1-azidopropane (B1337692) as a representative example. The formation of 1-azidopropane proceeds via a bimolecular nucleophilic substitution (SN2) reaction between this compound and sodium azide (B81097).
This guide compares the analytical data of the desired product, 1-azidopropane, with potential alternatives and byproducts, including the starting material (this compound) and a possible elimination byproduct (propene). The comparison is based on standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key analytical methods. These values serve as benchmarks for confirming the identity and purity of the synthesized 1-azidopropane.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 1-Azidopropane (Product) | 3.33 (t, 2H, -CH₂-N₃), 1.70 (sextet, 2H, -CH₂-), 0.98 (t, 3H, -CH₃) |
| This compound (Starting Material) | 3.18 (t, 2H, -CH₂-I), 1.85 (sextet, 2H, -CH₂-), 1.02 (t, 3H, -CH₃)[1] |
| Propene (Byproduct) | 5.85 (m, 1H, -CH=), 5.05 (m, 2H, =CH₂), 1.71 (d, 3H, -CH₃)[2] |
| 2-Iodopropane (B156323) (Isomeric Impurity) | 4.23 (septet, 1H, -CH-I), 1.84 (d, 6H, 2 x -CH₃)[3] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| 1-Azidopropane (Product) | 52.8 (-CH₂-N₃), 22.5 (-CH₂-), 11.4 (-CH₃) |
| This compound (Starting Material) | 9.2 (-CH₂-I), 26.9 (-CH₂-), 15.3 (-CH₃)[4] |
| Propene (Byproduct) | 136.0 (-CH=), 116.0 (=CH₂), 21.0 (-CH₃)[5] |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorption Peaks (cm⁻¹) and Functional Group |
| 1-Azidopropane (Product) | ~2960 (C-H stretch), ~2095 (N₃ stretch, strong, characteristic) |
| This compound (Starting Material) | ~2960 (C-H stretch), ~590 (C-I stretch)[6] |
| Propene (Byproduct) | ~3080 (=C-H stretch), ~2950 (C-H stretch), ~1645 (C=C stretch) [7] |
Table 4: Mass Spectrometry (EI) Data
| Compound | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z |
| 1-Azidopropane (Product) | 85 (M⁺), 57, 43, 41 |
| This compound (Starting Material) | 170 (M⁺), 43 (base peak), 127 ([I]⁺)[8][9] |
| Propene (Byproduct) | 42 (M⁺), 41 (base peak)[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate ¹H NMR signals and assign peaks based on chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify characteristic absorption bands, paying special attention to the azide (N₃) stretching frequency.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the product.
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Dilute the sample to approximately 100 ppm in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35 - 300 m/z.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to confirm the structure of the propyl group and the loss of characteristic fragments.
Mandatory Visualizations
Diagrams created using Graphviz provide a clear visual representation of the chemical pathways and experimental logic.
Reaction Pathway
The following diagram illustrates the SN2 synthesis of 1-azidopropane from this compound and the competing E2 elimination side reaction that can produce propene.
Caption: Synthesis of 1-azidopropane and potential byproduct formation.
Experimental Validation Workflow
This diagram outlines the logical sequence of steps undertaken to validate the structure of the synthesized product.
Caption: Workflow for the structural validation of the synthesized product.
References
- 1. 1H proton nmr spectrum of this compound C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of this compound C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of this compound C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of this compound C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propane, 1-iodo- [webbook.nist.gov]
- 10. mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Propene [webbook.nist.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Iodopropane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 1-Iodopropane, a versatile yet hazardous alkyl halide, requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is a flammable liquid and vapor, harmful if inhaled or swallowed, and can cause skin and eye irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye/Face Protection: Wear safety glasses and a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator.[1]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, and eliminate all potential ignition sources.[1][3]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed waste disposal company.
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.
-
The container must be compatible with this compound and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Engage a Licensed Disposal Company:
-
The primary and safest method of disposal is to transfer the waste to a licensed hazardous waste disposal company.[1]
-
These companies are equipped to handle the incineration of chemical waste in an environmentally sound manner.
-
-
Incineration:
-
The preferred method of destruction for this compound is combustion in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful exhaust gases.[1]
-
-
Disposal of Contaminated Packaging:
-
Any packaging that has come into contact with this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
-
Crucial Environmental Precaution: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1][3]
Quantitative Data and Hazard Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| UN Number | 2392[1] |
| Flash Point | 42 °C (108 °F) - closed cup |
| Flammability | Flammable liquid and vapor[5] |
| Health Hazards | Harmful if swallowed or inhaled, Causes skin and eye irritation[1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Iodopropane
For laboratory professionals engaged in scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1-Iodopropane, a flammable and hazardous chemical. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound.[1] Below is a summary of the recommended PPE to be used when handling this substance.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Tightly Fitting Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3] Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with halogenated hydrocarbons.[4][5][6] For extended exposure, butyl rubber gloves are a more suitable option.[6] Always use proper glove removal technique to avoid skin contact.[2] |
| Skin and Body Protection | Lab Coat, Flame Retardant and Impervious Clothing | Wear a lab coat and additional protective clothing as necessary to prevent skin contact.[3][7] For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing should be worn.[8] |
| Respiratory Protection | Full-Face Respirator with Appropriate Cartridges | If exposure limits are exceeded or in areas with inadequate ventilation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step plan outlines the procedures for safe use, from preparation to the completion of work.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][8][10] Use explosion-proof electrical and lighting equipment.[3][10]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Avoiding Contact: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[2]
-
Dispensing: Use non-sparking tools when opening and dispensing the chemical.[3][10]
-
Container Management: Keep the container tightly closed when not in use.[3][8][10]
3. Post-Handling Procedures:
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]
-
Clothing: Immediately remove and launder any contaminated clothing before reuse.[3][8]
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Licensed Disposal Company: Dispose of the chemical waste through a licensed disposal company.[2]
-
Incineration: this compound can be burned in a chemical incinerator equipped with an afterburner and scrubber. Exercise extreme caution during ignition due to its high flammability.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
-
Environmental Precautions: Do not allow the product to enter drains, as it is harmful to aquatic life with long-lasting effects.[2][9][11]
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. omkarchemicals.com [omkarchemicals.com]
- 3. echemi.com [echemi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fac.uncg.edu [fac.uncg.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. This compound, 99%, stabilized 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
